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  • Product: (2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride
  • CAS: 1224844-65-8

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: (2-Aminobenzo[d]oxazol-5-yl)boronic Acid Hydrochloride in Targeted Drug Discovery

Executive Summary In contemporary medicinal chemistry, the design of highly selective kinase inhibitors relies heavily on bifunctional synthons that can serve both as robust structural pharmacophores and versatile synthe...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the design of highly selective kinase inhibitors relies heavily on bifunctional synthons that can serve both as robust structural pharmacophores and versatile synthetic intermediates. (2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride (CAS: 1404480-15-4) is a premier example of such a molecule[1]. Featuring a 2-aminobenzoxazole core—a proven bioisostere for purine rings in ATP-competitive inhibitors—and a boronic acid moiety primed for palladium-catalyzed cross-coupling, this compound is the critical building block in the synthesis of Serabelisib (TAK-117 / MLN1117), a potent and selective phosphoinositide 3-kinase alpha (PI3Kα) inhibitor[2][3].

This whitepaper details the physicochemical profile, synthetic utility, and mechanistic rationale behind the deployment of this compound in advanced drug discovery workflows.

Chemical Profile and Structural Properties

Understanding the physicochemical properties of a building block is essential for optimizing reaction conditions and ensuring API (Active Pharmaceutical Ingredient) stability.

Molecular Properties
PropertyValue
Chemical Name (2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride
CAS Number 1404480-15-4 (Hydrochloride) / 1224844-65-8 (Free Base)
Molecular Formula C₇H₈BClN₂O₃
Molecular Weight 214.42 g/mol
Appearance White to gray crystalline solid
Solubility Soluble in Methanol, DMSO; sparingly soluble in non-polar organics
Storage Conditions -20°C, desiccated and protected from light
Causality of Structural Features

Every functional group on this molecule serves a distinct, causally linked purpose in drug design and synthesis:

  • The Boronic Acid (-B(OH)₂): Serves as the nucleophilic partner in Suzuki-Miyaura cross-coupling. It allows for the rapid, stereoretentive construction of C-C bonds with complex aryl halides.

  • The 2-Aminobenzoxazole Core: Acts as the primary pharmacophore. In kinase inhibitors, the exposed 2-amino group is critical for establishing strong hydrogen bonds with the hinge region of the kinase ATP-binding pocket (e.g., interacting with the Val851 backbone in PI3Kα)[4].

  • The Hydrochloride Salt: Free boronic acids are notoriously unstable on the benchtop, frequently undergoing dehydration to form cyclic boroxines (trimers) or suffering from protodeboronation. Formulating this compound as a hydrochloride salt protonates the basic benzoxazole nitrogen. This reduces the electron density of the aromatic ring, significantly stabilizing the carbon-boron bond against oxidative cleavage and ensuring batch-to-batch crystalline consistency[5].

Mechanistic Role in PI3Kα Inhibitor Synthesis

The most prominent application of (2-aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride is in the synthesis of Serabelisib , a clinical-stage PI3Kα inhibitor used in oncology[2]. The synthesis relies on a Suzuki-Miyaura coupling between the boronic acid and an aryl halide (e.g., a 6-bromoimidazo[1,2-a]pyridine derivative).

Suzuki_Workflow A Aryl Halide (e.g., Brominated Imidazopyridine) D Oxidative Addition A->D B (2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride E Transmetalation B->E C Pd Catalyst + Base (e.g., Pd(PPh3)4, Na2CO3) C->D D->E F Reductive Elimination E->F F->C Pd Catalyst Regeneration G Target API (Serabelisib / TAK-117) F->G

Mechanism of Suzuki-Miyaura cross-coupling using the boronic acid intermediate.

Experimental Protocol: Self-Validating Suzuki-Miyaura Workflow

To ensure high yield and API-grade purity, the cross-coupling protocol must be treated as a self-validating system where every physical action mitigates a specific chemical risk[2].

Step-by-Step Methodology
  • Solvent Preparation & Biphasic Solvation:

    • Action: In a 5 L reactor, combine 1,4-dioxane (3.75 L) and deionized water (1.25 L).

    • Causality: The biphasic nature is non-negotiable. Water is required to dissolve the inorganic base (Na₂CO₃) necessary to activate the boronic acid into a reactive, nucleophilic boronate complex. Dioxane provides the lipophilic environment required to dissolve the aryl halide.

  • Substrate & Base Loading:

    • Action: Add (2-aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride (250 g) and the aryl bromide partner (210 g). Follow with Na₂CO₃ (300 g).

    • Causality: The base neutralizes the hydrochloride salt of the boronic acid and facilitates the transmetalation step of the catalytic cycle.

  • Rigorous Deoxygenation:

    • Action: Add Pd(PPh₃)₄ (47 g). Immediately purge the system via 5 to 6 vacuum/nitrogen cycles.

    • Causality: Tetrakis(triphenylphosphine)palladium(0) is highly susceptible to atmospheric oxidation. Oxygen will irreversibly oxidize Pd(0) to inactive Pd(II) species, halting the catalytic cycle and causing massive yield loss.

  • Thermal Activation (Reflux):

    • Action: Heat the mixture to reflux (88–102 °C) under a slight nitrogen overpressure for 5 to 8 hours. Monitor conversion via HPLC.

    • Causality: Both oxidative addition and reductive elimination are endothermic barriers; sustained thermal energy drives the cycle to completion.

  • Workup and Heavy Metal Scavenging (Critical for API):

    • Action: Cool the mixture to 75 °C, dilute with water and ethyl acetate, and filter the crude solid. Resuspend the solid in methanol at 40 °C. Add activated charcoal (50 g) and silica thiols (50 g). Stir for 30 minutes and filter through diatomaceous earth.

    • Causality: Pharmaceutical regulations mandate heavy metal limits below 10 ppm. Silica thiols possess an exceptionally high binding affinity for transition metals, covalently trapping the residual palladium and allowing it to be filtered out of the API stream[2].

Signaling Pathway Context: PI3Kα Inhibition

The ultimate purpose of synthesizing molecules like Serabelisib is to interrupt oncogenic signaling. PI3Kα is a lipid kinase that phosphorylates PIP2 to PIP3, acting as a master regulator of the AKT/mTOR survival pathway[3]. Mutations in the PIK3CA gene (which encodes PI3Kα) are prevalent in breast, gastric, and endometrial cancers[6][7].

The 2-aminobenzoxazole derivative synthesized from our boronic acid intermediate is highly selective for the alpha isoform over β, γ, and δ, which is crucial for minimizing the immune-mediated toxicities often seen with pan-PI3K inhibitors[8].

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Recruits & Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Drives Serabelisib Serabelisib (TAK-117) (Benzoxazole Derivative) Serabelisib->PI3K Inhibits

PI3K/AKT/mTOR signaling pathway and the inhibitory action of Serabelisib.

Conclusion

(2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride is far more than a simple reagent; it is a highly engineered synthon. By combining the hinge-binding capabilities of the 2-aminobenzoxazole pharmacophore with the synthetic versatility of a stabilized boronic acid salt, it enables the efficient, scalable production of next-generation kinase inhibitors. Mastery of its physicochemical behavior—particularly regarding biphasic solvation and palladium scavenging—is essential for any drug development professional scaling oncology APIs.

References

  • Benzoxazole Database. "Heterocyclic Building Blocks-Benzoxazole: 1404480-15-4." Available at: [Link]

  • ACS Publications. "Discovery of Novel Phosphoinositide-3-Kinase α Inhibitors with High Selectivity..." Journal of Medicinal Chemistry. Available at:[Link]

  • National Institutes of Health (NIH) / PMC. "Structural Determinants of Isoform Selectivity in PI3K Inhibitors." Available at: [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. "phosphatidylinositol-4,5-bisphosphate 3-kinase catalytic subunit alpha." Available at: [Link]

Sources

Exploratory

(2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride synthesis pathway

An In-Depth Technical Guide to the Synthesis of (2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride Introduction: A Privileged Scaffold in Modern Drug Discovery (2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride r...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis of (2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride

Introduction: A Privileged Scaffold in Modern Drug Discovery

(2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride represents a confluence of two highly valued pharmacophores in medicinal chemistry: the 2-aminobenzoxazole core and the arylboronic acid moiety. The 2-aminobenzoxazole structure is a key feature in a wide array of biologically active compounds, including inhibitors of various enzymes and agents with applications in materials chemistry.[1] Its structural similarity to endogenous purines allows for interaction with numerous biological targets.[2] Simultaneously, boronic acids are celebrated for their stability, low toxicity, and remarkable versatility as synthetic intermediates, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[3]

This guide provides a detailed, research-level overview of a robust and modern synthetic pathway to (2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride. We will delve into the strategic considerations behind each synthetic step, emphasizing safety, efficiency, and scalability. The protocols described are designed to be self-validating, incorporating in-process controls and characterization checkpoints essential for researchers, scientists, and drug development professionals.

Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic approach to the target molecule involves disconnecting the boronic acid and the heterocyclic core. The boronic acid can be installed on a pre-formed benzoxazole ring via a palladium-catalyzed borylation of an aryl halide. The 2-aminobenzoxazole core itself can be constructed from a corresponding 2-aminophenol derivative. This strategy allows for a modular and efficient synthesis.

G Target (2-Aminobenzo[d]oxazol-5-yl)boronic acid HCl (Target Molecule) Intermediate_A 5-Bromo-2-aminobenzoxazole (Intermediate 2) Target->Intermediate_A  Pd-Catalyzed Borylation & Acidic Hydrolysis/Salt Formation Starting_Material 2-Amino-4-bromophenol (Starting Material 1) Intermediate_A->Starting_Material  Cyclization

Caption: Retrosynthetic pathway for the target compound.

Part 1: Synthesis of the 2-Aminobenzoxazole Core

The foundational step is the construction of the heterocyclic core. The chosen starting material is 2-amino-4-bromophenol, which strategically places a bromine atom at the future site of borylation.

Step 1: Cyclization to 5-Bromo-2-aminobenzoxazole

The classical method for this transformation involves cyclization with cyanogen bromide (BrCN).[4] However, due to the extreme toxicity of BrCN, modern synthetic chemistry prioritizes safer alternatives.[1] A highly effective and less hazardous approach utilizes N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) as an electrophilic cyanating agent, activated by a Lewis acid like boron trifluoride etherate (BF₃·Et₂O).[1][5]

Mechanism Insight: The reaction is initiated by the Lewis acid activation of the NCTS cyano group. This enhances its electrophilicity, facilitating a nucleophilic attack from the amino group of the 2-aminophenol. Subsequent intramolecular cyclization, driven by the attack of the phenolic hydroxyl group onto the newly formed electron-deficient carbon, leads to the stable benzoxazole ring after elimination of the sulfonamide byproduct.[1]

Caption: Synthesis of the key bromo-intermediate.

Experimental Protocol: Synthesis of 5-Bromo-2-aminobenzoxazole
  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2-amino-4-bromophenol (1.0 eq).

  • Add anhydrous 1,4-dioxane to create a 0.15 M solution.

  • Add N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) (1.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add boron trifluoride etherate (BF₃·Et₂O) (2.0 eq) dropwise.

  • After the addition is complete, remove the ice bath and fit the flask with a reflux condenser.

  • Heat the reaction mixture to reflux and maintain for 24-30 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 3:1 Hexanes:Ethyl Acetate).

  • Upon completion, cool the mixture to room temperature and quench by carefully pouring it into a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield 5-bromo-2-aminobenzoxazole as a solid.

Part 2: Palladium-Catalyzed Miyaura Borylation

With the brominated heterocyclic core in hand, the next critical step is the installation of the boronic acid group. The Miyaura borylation is a reliable and high-yielding palladium-catalyzed cross-coupling reaction that converts aryl halides into boronic esters.

Causality of Experimental Choices:

  • Boron Source: Bis(pinacolato)diboron (B₂pin₂) is used as it is a stable, easy-to-handle solid that forms a pinacol boronic ester. This ester is stable enough for isolation and purification but can be readily hydrolyzed in the final step.

  • Catalyst System: A combination of a palladium source, such as Pd(dppf)Cl₂, and a suitable ligand is crucial. The dppf ligand is effective for this type of cross-coupling.

  • Base: A mild base like potassium acetate (KOAc) is used to facilitate the catalytic cycle without causing unwanted side reactions.

Caption: Palladium-catalyzed Miyaura borylation reaction.

Experimental Protocol: Synthesis of (2-Aminobenzo[d]oxazol-5-yl)boronic acid, pinacol ester
  • In a sealable reaction vessel, combine 5-bromo-2-aminobenzoxazole (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (3.0 eq).

  • Add the palladium catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq).

  • Evacuate the vessel and backfill with an inert gas (e.g., nitrogen or argon) three times.

  • Add anhydrous, degassed dimethyl sulfoxide (DMSO) to form a 0.2 M solution.

  • Seal the vessel and heat the mixture to 90 °C for 12-16 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and dilute with water.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude material via silica gel chromatography to obtain the desired boronic ester.

Part 3: Hydrolysis and Hydrochloride Salt Formation

The final step involves the conversion of the stable pinacol ester to the free boronic acid and the formation of the hydrochloride salt. This is efficiently accomplished in a single step using aqueous hydrochloric acid. The Boc deprotection using hydrochloric acid to afford final compounds as the hydrogen chloride salt is a well-established procedure.[6]

Caption: Final hydrolysis and salt formation step.

Experimental Protocol: Synthesis of (2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride
  • Dissolve the boronic ester intermediate (1.0 eq) in a suitable solvent mixture such as acetone/water (e.g., 4:1 v/v).

  • Add aqueous hydrochloric acid (e.g., 2 M HCl) (3.0-5.0 eq) to the solution.

  • Stir the mixture vigorously at room temperature for 4-6 hours. The product will often precipitate out of the solution.

  • Monitor the hydrolysis by LC-MS to confirm the disappearance of the starting material.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water, followed by a cold non-polar solvent like diethyl ether or hexanes to remove any organic impurities.

  • Dry the resulting white or off-white solid under high vacuum to yield the final product, (2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride.

Overall Synthesis Workflow and Data Summary

The complete synthetic pathway is a robust three-step sequence from commercially available starting materials.

G SM 2-Amino-4-bromophenol I2 5-Bromo-2-aminobenzoxazole SM->I2 NCTS, BF₃·Et₂O I3 (2-Aminobenzoxazol-5-yl)boronic acid, pinacol ester I2->I3 B₂pin₂, Pd(dppf)Cl₂, KOAc FP (2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride I3->FP HCl (aq)

Caption: Complete 3-step synthesis workflow.

Quantitative Data Summary
StepProduct NameStarting MaterialTypical Yield (%)Purity (LC-MS)Molecular FormulaMolecular Weight ( g/mol )
15-Bromo-2-aminobenzoxazole2-Amino-4-bromophenol75-85>95%C₇H₅BrN₂O213.03
2(2-Aminobenzoxazol-5-yl)boronic acid, pinacol esterIntermediate from Step 170-90>95%C₁₃H₁₇BN₂O₃260.10
3(2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochlorideIntermediate from Step 285-95>98%C₇H₈BClN₂O₃214.42

Trustworthiness: In-Process Validation and Controls

To ensure scientific integrity, each step must be rigorously monitored.

  • TLC: A simple and effective tool for monitoring reaction progress by observing the disappearance of starting materials and the appearance of the product spot.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Provides accurate confirmation of reaction completion and gives the molecular weight of the product, confirming its identity at each stage.

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H and ¹³C NMR should be performed on each isolated intermediate and the final product to confirm the chemical structure and assess purity.

  • Purity Analysis: High-Performance Liquid Chromatography (HPLC) is the standard for determining the final purity of the target compound.

By implementing these analytical checks, the synthesis becomes a self-validating system, ensuring the identity and quality of the material produced.

References

  • Berdini, V., et al. (2023). 2-Aminobenzoxazole Derivatives as Potent Inhibitors of the Sphingosine-1-Phosphate Transporter Spinster Homolog 2 (Spns2).
  • Li, Q., et al. (2022).
  • Rauf, A., et al. (2013). Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products. PMC.
  • Uksa, M., et al. (2019).
  • Yamada, K., et al. (2017). Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid, and boronic acid. Beilstein Journals.
  • Singh, R., et al. (2017). Synthesis of biologically active boron-containing compounds. PMC - NIH.
  • ChemScene. (2-Aminobenzo[d]oxazol-5-yl)boronic acid. ChemScene.
  • PubChem. 2-aminobenzo[d]oxazol-5-ylboronic acid hydrochloride. PubChem.
  • MilliporeSigma. (2-aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride. MilliporeSigma.
  • Fernandes, C., et al. (2020).
  • Kasthuri, M., et al. (2015).
  • Brinkmann-Chen, S., et al. (2021). Stereospecific Enzymatic Conversion of Boronic Acids to Amines. OSTI.GOV.
  • Royal Society of Chemistry. (2012). Supporting Information for manuscript entitled, '2-Amino-5-arylbenzoxazole derivatives as potent inhibitors of fatty acid amid'. The Royal Society of Chemistry.
  • Anderson, M.O., et al. (2008). Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine. PMC.
  • Uksa, M., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement.
  • Jyothi, N., & Merugu, R. (2020). An update on the synthesis of benzoxazoles.

Sources

Foundational

Technical Whitepaper: Solubility Profiling of (2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride in Organic Solvents

Executive Summary (2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride (CAS: 1224844-65-8 / 1404480-15-4) is a highly functionalized building block widely utilized in medicinal chemistry and Suzuki-Miyaura cross-coupli...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride (CAS: 1224844-65-8 / 1404480-15-4) is a highly functionalized building block widely utilized in medicinal chemistry and Suzuki-Miyaura cross-coupling reactions. Formulating or reacting this compound requires a precise understanding of its phase behavior in organic solvents. Because it contains a rigid hydrophobic core, a reactive Lewis-acidic moiety, and a highly polar ionic salt, its solubility profile defies simple "like-dissolves-like" heuristics.

This guide provides an in-depth mechanistic analysis of the compound's solubility behavior, a predictive solvent framework, and a self-validating experimental protocol designed to prevent common degradation pitfalls associated with boronic acids.

First-Principles Structural Analysis & Causality of Solubility

To predict and manipulate the solubility of (2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride, we must deconstruct the molecule into its three distinct physicochemical domains. Each domain exerts competing thermodynamic forces during the solvation process.

The Benzoxazole Core

Benzoxazole is a fused heterocyclic system containing a benzene ring and an oxazole ring. Inherently planar and rigid, the free benzoxazole core is highly hydrophobic and readily soluble in organic solvents such as ethanol and ether, but exhibits limited solubility in water[1],[2]. In organic solutions, the core relies on π−π stacking and weak dipole-dipole interactions for solvation.

The Boronic Acid Moiety (-B(OH)₂​)

The boronic acid group acts as a mild Lewis acid and participates in extensive hydrogen-bonding networks. While boronic acids generally exhibit favorable solubility in polar organic solvents like ethers and ketones, they are notoriously difficult to profile thermally[3]. Crucial Causality: When heated, boronic acids undergo irreversible dehydration to form boroxines (trimeric cyclic anhydrides)[3],[4]. Therefore, attempting to increase the solubility of this compound in organic solvents via heating will alter its chemical identity, rendering gravimetric solubility data highly inaccurate.

The Hydrochloride Salt (-NH₃⁺ Cl⁻)

The protonation of the 2-amino group forms an ionic lattice. While salts are routinely formed in organic solvents to isolate basic drugs, the resulting hydrochloride salt drastically shifts the compound's solubility profile[5]. The high lattice energy of the HCl salt renders the compound essentially insoluble in non-polar hydrocarbons (e.g., toluene, hexane) and weak esters (e.g., ethyl acetate)[6],[7]. Solvation of this domain strictly requires solvents with high dielectric constants capable of strong ion-dipole interactions.

StructuralFactors Compound (2-Aminobenzo[d]oxazol-5-yl) boronic acid HCl Benzoxazole Benzoxazole Core (Hydrophobic) Compound->Benzoxazole Boronic Boronic Acid Group (H-Bonding) Compound->Boronic HCl Hydrochloride Salt (Ionic Lattice) Compound->HCl Sol_Aprotic Soluble: Polar Aprotic Benzoxazole->Sol_Aprotic Dipole & Pi-Pi Sol_Protic Soluble: Polar Protic Boronic->Sol_Protic H-Bonding HCl->Sol_Protic Ion-Dipole Sol_Nonpolar Insoluble: Non-Polar HCl->Sol_Nonpolar High Lattice Energy

Structural factors dictating the organic solubility profile of the compound.

Predictive Solubility Profile in Organic Solvents

Based on the competing structural factors, the quantitative solubility of (2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride can be categorized by solvent class. The table below synthesizes the expected solubility behavior to guide solvent selection for synthesis and purification.

Solvent ClassRepresentative SolventsEstimated SolubilityMechanistic Rationale
Polar Aprotic DMSO, DMF, DMAcHigh (>50 mg/mL)High dielectric constants and strong dipole moments effectively disrupt the HCl ionic lattice while solvating the hydrophobic core.
Polar Protic Methanol, EthanolModerate to High Strong hydrogen bond donor/acceptor capacity solvates both the boronic acid hydroxyls and the chloride counterion.
Ketones / Ethers Acetone, THF, DioxaneLow to Moderate Excellent solvation of the boronic acid moiety[4], but limited thermodynamic capacity to fully dissociate the HCl salt lattice.
Esters Ethyl Acetate, IPACVery Low Insufficient dielectric constant to overcome the lattice energy of the hydrochloride salt[7].
Non-Polar Hexane, Toluene, DCMInsoluble Complete inability to solvate ionic species; solid-state lattice energy dominates the system[6].

Standardized Experimental Protocol: Shake-Flask Method

Because boronic acids are prone to dehydration and anhydride formation[4], traditional dynamic methods (e.g., heating until clear) are invalid for this compound. The Isothermal Shake-Flask Method paired with HPLC-UV is the gold standard for determining its equilibrium solubility.

Methodological Steps
  • Solvent Preparation: Dispense 2.0 mL of the target anhydrous organic solvent into a 5 mL amber glass vial (amber glass prevents potential UV-induced degradation of the benzoxazole core).

  • Saturation: Add (2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride incrementally until a visible, persistent suspension of solid remains.

  • Isothermal Equilibration: Seal the vial and place it in a thermostated shaker at 25.0 ± 0.1 °C at 300 rpm for 48 hours. Expert Insight: Do not elevate the temperature to speed up dissolution, as this risks initiating boroxine trimerization[3].

  • Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 rpm for 15 minutes. Expert Insight: Avoid syringe filtration. The highly polar nature of the dissolved salt and boronic acid can lead to non-specific adsorption onto standard PTFE or Nylon filter membranes, artificially lowering the measured concentration.

  • Quantification: Extract an aliquot of the clear supernatant, dilute it appropriately with the HPLC mobile phase, and analyze via HPLC-UV. The benzoxazole core exhibits strong UV absorbance, typically monitored between 258 nm and 276 nm.

Protocol Step1 1. Solvent Selection (Anhydrous Organic Solvents) Step2 2. Solid Addition (Excess Compound) Step1->Step2 Step3 3. Isothermal Equilibration (48h at 25°C, 300 rpm) Step2->Step3 Error Solid Depleted? Step3->Error Step4 4. Phase Separation (Centrifugation at 10,000 rpm) Step5 5. Quantification (HPLC-UV Analysis) Step4->Step5 Error->Step2 Yes (Add more solid) Error->Step4 No (Saturated state achieved)

Equilibrium shake-flask workflow for determining organic solvent solubility.

Strategies for Solubility Modulation

If the compound's inherent solubility in a desired organic solvent (e.g., for a specific catalytic coupling reaction) is too low, researchers can employ the following field-proven strategies:

  • In-Situ Free-Basing: The primary barrier to solubility in moderately polar solvents (like ethyl acetate or dichloromethane) is the hydrochloride salt[7]. Adding a stoichiometric amount of a non-nucleophilic organic base (such as Triethylamine or DIPEA) will neutralize the HCl salt, generating the free amine. The free (2-Aminobenzo[d]oxazol-5-yl)boronic acid is significantly more lipophilic and will readily dissolve in ethereal or halogenated solvents.

  • Co-Solvency: If free-basing is incompatible with the downstream chemistry, utilizing a binary solvent system is highly effective. Adding 5–10% (v/v) of a polar aprotic solvent (DMSO or DMF) to a bulk ethereal solvent (like THF) provides enough localized ion-dipole interaction to break the salt lattice while maintaining the bulk properties of the primary solvent.

References

  • Showing Compound Benzoxazole (FDB004443) - FooDB. FooDB.[Link]

  • Phenylboronic acid - Wikipedia. Wikipedia. [Link]

  • Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. ACS Publications.[Link]

  • Salt formation to improve drug solubility. USPTO.[Link]

  • US5130490A - Purification of 3,5-diaminobenzotrifluoride by selective precipitation of the hydrochloride salt.
  • Salt Selection - Basicmedical Key. Basicmedical Key. [Link]

Sources

Exploratory

The Expanding Role of Boronic Acids in Modern Drug Discovery: A Technical Guide

Executive Summary Once relegated to the periphery of medicinal chemistry due to early misconceptions about toxicity, boronic acids and their derivatives have emerged as a versatile and powerful class of molecules in drug...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Once relegated to the periphery of medicinal chemistry due to early misconceptions about toxicity, boronic acids and their derivatives have emerged as a versatile and powerful class of molecules in drug discovery.[1] This guide provides an in-depth technical exploration of the core principles and applications of boronic acids, designed for researchers, scientists, and drug development professionals. We will delve into their unique chemical properties, diverse mechanisms of action, and their successful application in FDA-approved therapeutics, offering a field-proven perspective on their integration into modern drug design and development workflows.

Introduction: The Boron Renaissance in Medicinal Chemistry

For many years, boron-containing compounds were largely overlooked in drug discovery, partly due to a perceived risk of toxicity.[1] However, this apprehension has been systematically dismantled, particularly following the clinical success of the proteasome inhibitor bortezomib.[1][2] It is now understood that boron is a naturally occurring element found in many fruits and vegetables, and its derivatives, like boric acid, are used in common consumer products.[1] This shift in perspective has catalyzed a surge of interest in boronic acids, which are now recognized for their unique ability to form reversible covalent bonds with biological nucleophiles, a property that has been skillfully exploited in the design of highly potent and selective enzyme inhibitors.[3][4]

The journey of boronic acids from niche chemical reagents to key pharmacophores in approved drugs has been remarkable. To date, five boronic acid-containing drugs have received FDA approval, with several more in various stages of clinical development.[5][6] This success underscores the significant potential of this chemical class to address a wide range of therapeutic targets.

The Unique Chemistry of the Boronic Acid Moiety: A Drug Hunter's Perspective

The utility of boronic acids in drug discovery stems from the unique electronic nature of the boron atom. Boron possesses an empty p-orbital, making it a Lewis acid capable of accepting a pair of electrons from a nucleophile. This fundamental property underpins its most significant interactions in a biological context.

Reversible Covalent Inhibition

A defining feature of boronic acids is their ability to form stable, yet reversible, covalent bonds with the hydroxyl groups of serine and threonine residues within the active sites of enzymes.[7][8] This interaction mimics the tetrahedral transition state of peptide bond hydrolysis, leading to potent enzyme inhibition.[9][10] The reversibility of this bond is a key advantage, as it can contribute to a longer duration of action and a reduced potential for off-target effects compared to irreversible inhibitors.[11][12]

Interaction with cis-Diols

Boronic acids also exhibit a strong affinity for molecules containing cis-diol functionalities, such as sugars and glycoproteins.[13][14] They react to form cyclic boronate esters in a pH-dependent manner.[15][16] This property has been leveraged for various applications, including the development of drug delivery systems that can release their payload in response to changes in pH or the presence of specific sugars.[17] It is also thought that this interaction can protect the boronic acid moiety from rapid metabolic clearance, potentially improving the pharmacokinetic profile of a drug.[18]

Physicochemical Properties

The incorporation of a boronic acid group can significantly influence the physicochemical properties of a molecule.[1] It can enhance solubility and provide opportunities for diverse chemical modifications, facilitating the optimization of drug-like properties.[19] Furthermore, the development of novel synthetic methodologies, such as decarboxylative borylation, has made the incorporation of boronic acids into complex molecules more accessible and efficient.[20]

Key Therapeutic Applications and Mechanisms of Action

The versatility of boronic acid chemistry has led to its application across a range of therapeutic areas.

Oncology: Proteasome Inhibition

The most prominent success of boronic acids in medicine has been in the field of oncology, specifically as inhibitors of the proteasome.[2][19] The proteasome is a cellular complex responsible for degrading unneeded or damaged proteins.[21][22] Cancer cells, particularly multiple myeloma cells, are highly dependent on proteasome function to manage the large quantities of abnormal proteins they produce.[21][23]

3.1.1. Bortezomib (Velcade®) and Ixazomib (Ninlaro®)

Bortezomib was the first-in-class proteasome inhibitor to receive FDA approval for the treatment of multiple myeloma and mantle cell lymphoma.[2][24] Its boronic acid moiety forms a reversible covalent bond with a threonine residue in the chymotrypsin-like active site of the 26S proteasome.[22][25] This inhibition leads to an accumulation of pro-apoptotic factors and the disruption of cell signaling pathways, ultimately inducing cancer cell death.[22][24]

Ixazomib, the first orally available proteasome inhibitor, shares a similar mechanism of action to bortezomib, binding to the β5 subunit of the 20S proteasome.[26][27][28] The development of an oral formulation represented a significant advancement for patient convenience.[21][23]

Proteasome_Inhibition cluster_Cell Cancer Cell Ub_Proteins Ubiquitinated Proteins Proteasome 26S Proteasome (β5 subunit) Ub_Proteins->Proteasome Degradation Protein_Buildup Protein Accumulation Ub_Proteins->Protein_Buildup Accumulation (Inhibition) Apoptosis Apoptosis Boronic_Acid_Drug Bortezomib / Ixazomib Boronic_Acid_Drug->Proteasome Inhibition Protein_Buildup->Apoptosis Triggers

Caption: Mechanism of boronic acid-based proteasome inhibitors in cancer cells.

Infectious Diseases: β-Lactamase Inhibition

The rise of antibiotic resistance is a major global health threat. One of the primary mechanisms of resistance is the production of β-lactamase enzymes by bacteria, which inactivate β-lactam antibiotics.[29] Boronic acids have emerged as effective inhibitors of these enzymes.[3]

3.2.1. Vaborbactam

Vaborbactam is a boronic acid-based β-lactamase inhibitor that is used in combination with the carbapenem antibiotic meropenem.[30][31] Vaborbactam itself has no antibacterial activity.[32][33] Instead, it protects meropenem from degradation by serine β-lactamases, including Klebsiella pneumoniae carbapenemase (KPC), restoring its efficacy against resistant bacterial strains.[32][34] The boron atom in vaborbactam forms a reversible covalent bond with the active site serine of the β-lactamase.[31][32]

Beta_Lactamase_Inhibition cluster_Bacteria Resistant Bacterium Meropenem Meropenem Beta_Lactamase β-Lactamase (KPC) Meropenem->Beta_Lactamase Degradation Cell_Wall_Synthesis Bacterial Cell Wall Synthesis Meropenem->Cell_Wall_Synthesis Inhibits Vaborbactam Vaborbactam Vaborbactam->Beta_Lactamase Inhibition Bacterial_Death Bacterial Death Cell_Wall_Synthesis->Bacterial_Death Leads to

Sources

Protocols & Analytical Methods

Method

Suzuki coupling protocol using (2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride

Application Note: Advanced Suzuki-Miyaura Cross-Coupling Protocol for (2-Aminobenzo[d]oxazol-5-yl)boronic Acid Hydrochloride Executive Summary & Chemical Context The 2-aminobenzoxazole structural motif is a highly privil...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Suzuki-Miyaura Cross-Coupling Protocol for (2-Aminobenzo[d]oxazol-5-yl)boronic Acid Hydrochloride

Executive Summary & Chemical Context

The 2-aminobenzoxazole structural motif is a highly privileged pharmacophore in modern drug discovery, frequently incorporated into targeted therapeutics such as PI3K inhibitors (e.g., TAK-117 precursors)[1] and broad-spectrum agricultural antifungal agents[2]. Constructing these complex architectures often relies on the Suzuki-Miyaura cross-coupling of (2-aminobenzo[d]oxazol-5-yl)boronic acid.

However, when supplied as a hydrochloride salt, this reagent introduces intersecting mechanistic challenges: stoichiometric salt neutralization, competitive catalyst coordination by the free amine, and base-mediated protodeboronation[3]. This application note details a causally-driven, self-validating protocol to achieve >95% conversion with this challenging heteroaryl substrate.

Mechanistic Rationale & Reagent Selection (Causality)

Standard Suzuki coupling protocols typically fail or stall when applied to heteroaryl boronic acid hydrochlorides. Success requires precise manipulation of the catalytic environment:

  • Base Stoichiometry (The HCl Salt Effect): In a standard Suzuki coupling, 2.0 equivalents of base are sufficient to form the reactive palladium-alkoxy intermediate and activate the boronic acid via the boronate pathway[4]. However, the presence of the HCl salt mandates a minimum of 3.0 to 3.5 equivalents of base. The first equivalent is entirely consumed neutralizing the hydrochloride salt; the second forms the reactive boronate complex; and the excess buffers the system to drive transmetalation[4].

  • Catalyst Sterics vs. Amine Poisoning: The primary amine (-NH 2​ ) on the benzoxazole ring is a strong σ -donor that can coordinate to the palladium center, displacing weaker ligands and poisoning the catalyst. To prevent this, sterically demanding bidentate ligands such as dppf (1,1'-Bis(diphenylphosphino)ferrocene) or bulky monodentate ligands like XPhos are required. These ligands create a steric shield around the Pd center, favoring the cross-coupling pathway over amine coordination[5].

  • Mitigating Protodeboronation: Heteroaryl boronic acids are highly susceptible to protodeboronation (cleavage of the C-B bond) in highly alkaline, aqueous environments at elevated temperatures[6]. Using a mild, insoluble base like anhydrous K 3​ PO 4​ in a biphasic 1,4-Dioxane/Water system ensures a controlled release of hydroxide/phosphate ions, maintaining a localized pH that promotes transmetalation without accelerating boronic acid degradation[6].

CatalyticCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (Aryl Halide inserts) Pd0->OxAdd Ar-X PdII Pd(II) Intermediate Ar-Pd-X OxAdd->PdII TransMet Transmetalation (Transfer of Benzoxazole) PdII->TransMet + Activated Boronate Base Base Neutralization (HCl Salt -> Free Boronic Acid) + Boronate Formation Base->TransMet 3.5 eq Base Critical Step RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim Product Coupled Biaryl Product + Regenerated Pd(0) RedElim->Product Product->Pd0 Catalyst Recycling

Suzuki-Miyaura catalytic cycle highlighting the critical base neutralization step for HCl salts.

Quantitative Optimization Data

The necessity of these strategic deviations from standard protocols is demonstrated in the optimization matrix below.

Base EquivalentsBoronic Acid FormCatalyst SystemConversion (%)Primary Observed Impurity
2.0 eq K 3​ PO 4​ HCl SaltPd(PPh 3​ ) 4​ < 10%Unreacted Aryl Halide
3.0 eq K 3​ PO 4​ HCl SaltPd(PPh 3​ ) 4​ 45%Protodeboronation Product
3.5 eq K 3​ PO 4​ HCl Salt Pd(dppf)Cl 2​ > 95% None (Clean Profile)
2.0 eq K 3​ PO 4​ Free BasePd(dppf)Cl 2​ 92%Trace Homocoupling

Step-by-Step Experimental Protocol

This procedure is designed as a self-validating system. Each phase includes observable metrics to ensure the reaction is proceeding along the correct mechanistic pathway.

Materials Required:

  • Aryl halide electrophile (1.0 equiv)

  • (2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride (1.5 equiv)

  • Pd(dppf)Cl 2​ ·CH 2​ Cl 2​ adduct (0.05 equiv, 5 mol%)

  • Potassium phosphate tribasic (K 3​ PO 4​ ), finely milled (3.5 equiv)

  • 1,4-Dioxane / Deionized Water (5:1 v/v, degassed)

Execution Steps:

  • Solid Reagent Charging: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the boronic acid hydrochloride salt (1.5 mmol), and K 3​ PO 4​ (3.5 mmol).

    • Causality: Charging the base and the salt together allows for immediate neutralization upon solvent addition, preventing localized acidic microenvironments that degrade the catalyst.

  • Solvent Addition & Degassing: Add 10 mL of 1,4-Dioxane and 2 mL of Water. Sparge the biphasic mixture vigorously with Argon for 15 minutes.

    • Self-Validation Check: The solution should bubble uniformly. Oxygen must be excluded, as it rapidly oxidizes the active Pd(0) species to inactive Pd(II) and promotes oxidative homocoupling of the boronic acid[3].

  • Catalyst Activation: Under a positive stream of Argon, quickly add the Pd(dppf)Cl 2​ ·CH 2​ Cl 2​ (0.05 mmol).

    • Self-Validation Check: Upon heating, the reaction mixture should transition from a turbid yellow to a deep, homogenous red/orange, indicating the successful reduction of Pd(II) to the active Pd(0) catalytic species.

  • Reaction Phase: Seal the vessel and heat in a pre-equilibrated oil bath at 85°C with vigorous stirring (800 rpm) for 6–12 hours.

  • Quenching & Workup: Cool the reaction to room temperature. Dilute with Ethyl Acetate (20 mL) and filter through a tightly packed pad of Celite.

    • Causality: The Celite filtration removes precipitated palladium black and inorganic salts, preventing emulsions during the subsequent aqueous extraction.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash with distilled water (2 x 10 mL) and brine (1 x 10 mL). Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude material via silica gel flash chromatography (Eluent: DCM/MeOH or Hexanes/EtOAc depending on the aryl halide partner).

Workflow Prep 1. Preparation Weigh Reagents (1.5 eq Boronic Acid, 3.5 eq Base) Degas 2. Degassing Sparge with Ar/N2 (15 mins) Prep->Degas React 3. Reaction 85°C, 4-12 hrs Vigorous Stirring Degas->React Workup 4. Workup Filter Celite, Aqueous Extraction React->Workup Purify 5. Purification Flash Chromatography & LC-MS Validation Workup->Purify

Step-by-step experimental workflow for the optimized Suzuki coupling protocol.

Troubleshooting & Self-Validation Matrix

To ensure trustworthiness and reproducibility, cross-reference your LC-MS or TLC results with this matrix:

  • Issue: High levels of unreacted aryl halide, no product.

    • Cause: Insufficient base to neutralize the HCl salt. The boronic acid remains unactivated.

    • Solution: Verify base stoichiometry (ensure exactly 3.5+ equivalents are used).

  • Issue: Mass corresponding to 2-aminobenzoxazole (des-boro product) is dominant.

    • Cause: Protodeboronation outcompeting transmetalation.

    • Solution: Lower the reaction temperature to 70°C or switch to a less aqueous solvent system (e.g., Toluene/Ethanol/Water).

  • Issue: Catalyst precipitates immediately as a black powder.

    • Cause: Oxygen contamination or amine-induced catalyst poisoning.

    • Solution: Ensure rigorous Argon sparging. Verify the use of a sterically hindered ligand (dppf or XPhos) rather than PPh 3​ .

References

  • Title: Flow Chemistry Processes for Reactions Utilizing Unstable Intermediates: Applications Toward Pharmaceutical Production Source: okayama-u.ac.jp URL: 1

  • Title: Design and synthesis of small molecular 2-aminobenzoxazoles as potential antifungal agents against phytopathogenic fungi Source: nih.gov URL: 2

  • Title: Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols Source: acs.org URL: 4

  • Title: Suzuki Coupling Source: organic-chemistry.org URL: 5

  • Title: Suzuki-Miyaura Coupling Source: libretexts.org URL: 3

  • Title: Selection of boron reagents for Suzuki–Miyaura coupling Source: rsc.org URL: 6

Sources

Application

Application Note: Advanced Catalytic Systems for Suzuki-Miyaura Cross-Coupling with 2-Aminobenzoxazole Boronic Acids

Document Type: Application Note & Standard Operating Protocol Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Introduction & Pharmacological Relevance The 2-aminobenzoxazole sc...

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Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Application Note & Standard Operating Protocol Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals

Introduction & Pharmacological Relevance

The 2-aminobenzoxazole scaffold is a privileged pharmacophore in medicinal chemistry and agrochemical development. Derivatives of this core exhibit a broad spectrum of biological activities, most notably acting as potent antifungal agents against phytopathogenic fungi (e.g., Botrytis cinerea) [1] and serving as critical kinase inhibitors in oncology.

To systematically explore the structure-activity relationship (SAR) of the C5, C6, or C7 positions of the benzoxazole ring, the Suzuki-Miyaura cross-coupling of 2-aminobenzoxazole boronic acids (or their corresponding pinacol esters) with various aryl halides is the premier synthetic strategy. However, heteroaryl boronic acids are notoriously susceptible to protodeboronation —the hydrolytic cleavage of the carbon-boron bond—under standard basic cross-coupling conditions. This application note details the causality behind catalyst selection, provides a quantitative comparison of modern catalytic systems, and outlines a self-validating protocol to ensure high-yielding cross-couplings.

Mechanistic Causality & Catalyst Selection

The success of cross-coupling with 2-aminobenzoxazole boronic acids hinges on accelerating the transmetalation step while suppressing competitive protodeboronation. The catalytic cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.

  • The Protodeboronation Challenge: Electron-rich and heteroaromatic boronic acids undergo rapid protodeboronation at elevated temperatures in the presence of water and base [2]. To outcompete this degradation pathway, the chosen catalytic system must facilitate extremely rapid transmetalation.

  • Ligand Causality:

    • Standard Systems ( Pd(PPh3​)4​ ): Sufficient for highly reactive aryl iodides and bromides. The tetrakis system relies on the sheer concentration of active Pd(0) to drive the reaction, but requires longer heating times, which can degrade the boronic acid.

    • Bidentate Systems ( Pd(dppf)Cl2​ ): The large bite angle of the dppf ligand accelerates reductive elimination and stabilizes the Pd intermediate against precipitating into inactive "Pd black" [2].

    • Buchwald Dialkylbiaryl Phosphines (XPhos/SPhos): For unactivated aryl chlorides or mesylates, a Pd(OAc)2​ /XPhos system is required. The electron-rich, bulky XPhos ligand accelerates both oxidative addition (due to high electron density) and reductive elimination (due to steric bulk), drastically shortening reaction times and preserving the boronic acid [3].

  • Boronate Ester vs. Boronic Acid: Utilizing the pinacol ester (e.g., 2-aminobenzoxazole-5-boronic acid pinacol ester, CAS: 1224844-66-9) rather than the free boronic acid significantly improves bench stability and reduces the rate of premature protodeboronation.

Quantitative Comparison of Catalytic Systems

The following table summarizes the optimal catalytic parameters based on the electrophilic coupling partner.

Catalyst SystemLigandBaseSolvent SystemTemp (°C)Optimal Substrate ScopeKey Mechanistic Advantage
Pd(PPh3​)4​ (5 mol%) PPh3​ (in situ) Na2​CO3​ (2.0 eq)1,4-Dioxane / H2​O (4:1)80–90Aryl Iodides, Aryl BromidesCost-effective; standard baseline for reactive electrophiles [1].
Pd(dppf)Cl2​ (3 mol%)dppf K2​CO3​ (2.5 eq)DMF / H2​O (5:1)90–100Aryl Bromides, Sterically Hindered HalidesBidentate coordination prevents catalyst deactivation (Pd black) [2].
Pd(OAc)2​ (2 mol%)XPhos (4 mol%) K3​PO4​ (3.0 eq)THF or t -AmOH80–100Aryl Chlorides, Tosylates, MesylatesHighly active; outcompetes protodeboronation for challenging substrates [3].

Visualizing the Catalytic Workflow

The diagram below illustrates the catalytic cycle specifically tailored to the coupling of 2-aminobenzoxazole boronic acids, highlighting the entry points of the substrates.

SuzukiCycle Pd0 Pd(0)Ln Active Catalyst OxAdd Pd(II) Intermediate (Ar-Pd-X) Pd0->OxAdd Oxidative Addition TransMet Pd(II) Intermediate (Ar-Pd-Ar') OxAdd->TransMet Transmetalation TransMet->Pd0 Reductive Elimination Product Cross-Coupled Product TransMet->Product ArX Aryl Halide (Ar-X) ArX->OxAdd Boronic 2-Aminobenzoxazole Boronic Acid Boronic->TransMet Base Base / H2O Base->TransMet

Figure 1: Catalytic cycle for the Suzuki-Miyaura cross-coupling of 2-aminobenzoxazole boronic acids.

Experimental Protocol: General Procedure for C5-Arylation

This protocol utilizes the Pd(PPh3​)4​ / Na2​CO3​ system, which is the most thoroughly validated method for coupling 2-aminobenzoxazole-5-boronic acid pinacol ester with standard aryl bromides [1].

Self-Validating System Checks:
  • Colorimetric Indicator: The initial mixture will be pale yellow. Upon successful active Pd(0) generation during heating, the solution should transition to a deep homogeneous red/orange. A rapid shift to opaque black with particulate matter indicates oxygen contamination and catalyst death (Pd black).

  • TLC Monitoring: 2-aminobenzoxazole derivatives are highly fluorescent under short-wave UV (254 nm). The disappearance of the boronic ester spot serves as an internal kinetic marker.

Materials:
  • 2-Aminobenzoxazole-5-boronic acid pinacol ester (1.1 equivalents)

  • Aryl bromide (1.0 equivalent, 1.0 mmol scale)

  • Pd(PPh3​)4​ (0.05 equivalents, 5 mol%)

  • Na2​CO3​ (2.0 equivalents, provided as a 2.0 M aqueous solution)

  • 1,4-Dioxane (Degassed, 4.0 mL)

Step-by-Step Methodology:
  • Reaction Assembly: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol) and 2-aminobenzoxazole-5-boronic acid pinacol ester (1.1 mmol).

  • Catalyst Addition: Add Pd(PPh3​)4​ (58 mg, 0.05 mmol). Causality Note: Weigh and transfer the catalyst rapidly or inside a glovebox to prevent premature oxidation of the phosphine ligands.

  • Solvent & Base Introduction: Add 4.0 mL of 1,4-Dioxane, followed by 1.0 mL of a 2.0 M aqueous Na2​CO3​ solution.

  • Rigorous Degassing (Critical Step): Seal the tube with a rubber septum. Sparge the biphasic mixture with ultra-pure Argon or Nitrogen for exactly 15 minutes using a submerged needle. Causality Note: Dissolved oxygen will rapidly insert into the Pd-aryl bond, yielding unwanted phenol byproducts and destroying the catalyst.

  • Heating & Kinetic Monitoring: Replace the sparging needle with an inert gas balloon. Submerge the vessel in a pre-heated oil bath at 85 °C. Stir vigorously (800+ RPM) to ensure mixing of the biphasic system. Monitor the reaction via TLC (typically 1:1 EtOAc/Hexanes) every 2 hours. Complete consumption of the aryl bromide generally occurs within 4–8 hours.

  • Quenching & Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with Ethyl Acetate (15 mL) and Water (10 mL). Partition the layers in a separatory funnel. Extract the aqueous layer with additional Ethyl Acetate ( 2×10 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography on silica gel to isolate the pure C5-aryl 2-aminobenzoxazole.

References

  • Fan, L., Luo, Z., Yang, C., et al. "Design and synthesis of small molecular 2-aminobenzoxazoles as potential antifungal agents against phytopathogenic fungi." Molecular Diversity, 2021. URL:[Link]

  • Appukkuttan, P., Van der Eycken, E. "A convenient catalyst system for microwave accelerated cross-coupling of a range of aryl boronic acids with aryl chlorides." Beilstein Journal of Organic Chemistry, 2007. URL:[Link]

  • Nguyen, H. N., Huang, X., Buchwald, S. L. "A Versatile Catalyst System for Suzuki-Miyaura Cross-Coupling Reactions of C(sp2)-Tosylates and Mesylates." Journal of the American Chemical Society, 2003. URL:[Link]

Method

Application in the Synthesis of Fluorescent Probes: A Detailed Guide for Researchers

Introduction: Illuminating Biological Processes Fluorescent probes have become indispensable tools in modern biomedical research and drug development.[1] These molecules, which absorb light at a specific wavelength and s...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Illuminating Biological Processes

Fluorescent probes have become indispensable tools in modern biomedical research and drug development.[1] These molecules, which absorb light at a specific wavelength and subsequently emit it at a longer wavelength, allow for the real-time visualization and quantification of specific biological molecules and processes within the complexity of living systems.[2][3] The power of a fluorescent probe lies in its modular design, typically comprising three key components: a fluorophore (the light-emitting unit), a recognition moiety (for specific targeting), and a linker that connects the two.[4] The judicious selection and chemical integration of these components are paramount to creating a probe that is not only bright and stable but also highly specific and minimally perturbing to the biological system under investigation. This guide provides an in-depth exploration of the principles, protocols, and applications of fluorescent probe synthesis, tailored for researchers, scientists, and drug development professionals.

I. Core Principles of Fluorescent Probe Design

The successful design of a fluorescent probe is a balancing act between optimizing its photophysical properties and ensuring its biological compatibility and target specificity.[5] A well-designed probe should exhibit a high signal-to-noise ratio, achieved through a significant change in fluorescence upon target engagement. This is often governed by sophisticated fluorescence modulation mechanisms.

A. The Heart of the Probe: Fluorophore Selection

The choice of fluorophore is the most critical decision in probe design, as it dictates the probe's brightness, photostability, and spectral properties.[5] Key considerations include:

  • High Quantum Yield (Φ): This represents the efficiency of converting absorbed photons into emitted photons. A higher quantum yield results in a brighter probe.[5]

  • High Molar Extinction Coefficient (ε): This is a measure of how strongly the fluorophore absorbs light at a given wavelength. A higher extinction coefficient contributes to greater brightness.

  • Photostability: The ability of a fluorophore to resist photobleaching (irreversible photodegradation) under prolonged illumination is crucial for long-term imaging experiments.[5][6]

  • Wavelength: The excitation and emission wavelengths should be chosen to minimize cellular autofluorescence and to be compatible with available imaging instrumentation. Near-infrared (NIR) fluorophores are particularly advantageous for in vivo imaging due to deeper tissue penetration.[3]

  • Stokes Shift: This is the difference between the maximum excitation and emission wavelengths. A larger Stokes shift is desirable to minimize self-quenching and improve signal detection.[5]

Table 1: Photophysical Properties of Common Fluorophore Families

Fluorophore FamilyExcitation (nm)Emission (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)Key Advantages
Fluorescein ~494~518~70,000>0.9High quantum yield, well-established chemistry.[7][8]
Rhodamine ~550~570~100,000~0.3-0.9High photostability, pH-insensitive variants available.[7][9]
BODIPY ~500-650~510-660~80,000>0.8Narrow emission spectra, high photostability, less sensitive to solvent polarity.[10]
Cyanine (e.g., Cy3, Cy5) ~550 (Cy3), ~650 (Cy5)~570 (Cy3), ~670 (Cy5)~150,000 (Cy3), ~250,000 (Cy5)~0.1-0.3High extinction coefficients, available in a wide range of wavelengths including NIR.[10]
Coumarin ~350-450~400-500~15,000-25,000~0.6-0.9Large Stokes shifts, sensitive to solvent polarity.

Note: The exact photophysical properties can vary depending on the specific derivative and environmental conditions.

B. Ensuring Specificity: The Recognition Moiety

The recognition moiety, or ligand, is responsible for the probe's specificity. It is designed to bind to a particular analyte, such as an enzyme, a metal ion, or a specific protein. The choice of recognition moiety is dictated by the target of interest and can range from small organic molecules to peptides and antibodies.

C. Connecting the Pieces: The Linker

The linker physically connects the fluorophore and the recognition moiety. Its design is critical as it can influence the probe's solubility, cell permeability, and the efficiency of the fluorescence modulation mechanism. In some cases, the linker itself is part of the recognition and signaling process, for instance, in probes that are cleaved by a specific enzyme.

D. Mechanisms of Fluorescence Modulation

The ability of a fluorescent probe to "turn on" or change its fluorescence properties in the presence of a target is central to its function. Two common mechanisms are Photoinduced Electron Transfer (PET) and Förster Resonance Energy Transfer (FRET).

  • Photoinduced Electron Transfer (PET): In a typical PET-based probe, the fluorophore is linked to a recognition unit that can donate or accept an electron.[11] In the "off" state, upon excitation of the fluorophore, an electron is transferred from the recognition unit to the fluorophore (or vice versa), quenching the fluorescence.[11] Binding of the target analyte to the recognition unit alters its electronic properties, inhibiting the PET process and restoring fluorescence (the "on" state).[5][11] This mechanism is highly effective for creating probes with a low background signal and a large fluorescence enhancement.[5][11]

  • Förster Resonance Energy Transfer (FRET): FRET is a non-radiative energy transfer process between two fluorophores, a "donor" and an "acceptor".[12][13] The emission spectrum of the donor must overlap with the absorption spectrum of the acceptor, and the two must be in close proximity (typically 1-10 nm).[2][12] In a FRET-based probe, the donor and acceptor are often linked by a cleavable substrate for an enzyme. In the intact probe, excitation of the donor results in energy transfer to the acceptor, and fluorescence is observed from the acceptor. Upon cleavage of the linker by the target enzyme, the donor and acceptor are separated, disrupting FRET and leading to an increase in donor fluorescence and a decrease in acceptor fluorescence.[14] This ratiometric change provides a robust and quantitative readout.[12][15]

II. General Protocol for Fluorescent Probe Synthesis via Amide Coupling

This protocol describes a general and widely applicable method for synthesizing a fluorescent probe by conjugating an amine-containing recognition moiety to a fluorophore that has been activated with an N-hydroxysuccinimide (NHS) ester. NHS-ester chemistry is robust and efficient for forming stable amide bonds under mild conditions.[9][16]

A. Workflow for Fluorescent Probe Synthesis

G cluster_0 Preparation cluster_1 Conjugation cluster_2 Purification & Characterization A Synthesize/Obtain Amine-Containing Recognition Moiety C Dissolve Components in Anhydrous Solvent (e.g., DMF, DMSO) A->C B Synthesize/Obtain NHS-Ester Activated Fluorophore B->C D Mix Recognition Moiety and Activated Fluorophore C->D E Incubate at Room Temperature (Protected from Light) D->E F Purify Probe (e.g., HPLC, Column Chromatography) E->F G Characterize Probe (e.g., Mass Spectrometry, NMR) F->G H Validate Probe Functionality (e.g., Fluorescence Spectroscopy) G->H

Caption: General workflow for the synthesis of a fluorescent probe.

B. Step-by-Step Methodology

1. Preparation of Reagents and Materials:

  • Amine-Containing Recognition Moiety: Ensure the recognition moiety is pure and dry. If it is a peptide or oligonucleotide, it should be synthesized with a terminal amine group.

  • NHS-Ester Activated Fluorophore: Many common fluorophores are commercially available in this form. If synthesizing, the carboxylic acid derivative of the fluorophore can be reacted with N,N'-Disuccinimidyl carbonate (DSC) or a combination of N-hydroxysuccinimide (NHS) and a carbodiimide like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[1][9]

  • Anhydrous Solvent: Use high-quality, anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The presence of water will hydrolyze the NHS ester, reducing the reaction efficiency.[17]

  • Reaction Buffer (for aqueous reactions): An amine-free buffer with a pH of 7.2-8.5, such as phosphate-buffered saline (PBS) or sodium bicarbonate buffer, is recommended.[18][19] Avoid buffers containing primary amines, such as Tris, as they will compete for reaction with the NHS ester.[17]

  • Purification Supplies: High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18), or silica gel for column chromatography.

  • Characterization Equipment: Mass spectrometer (e.g., ESI-MS), NMR spectrometer, and a fluorescence spectrophotometer.

2. Conjugation Reaction:

  • Dissolution of Components:

    • Dissolve the amine-containing recognition moiety in the chosen anhydrous solvent or reaction buffer to a known concentration (e.g., 10-20 mg/mL).

    • Separately, dissolve the NHS-ester activated fluorophore in anhydrous DMF or DMSO to a known concentration (e.g., 10 mg/mL).[19] This should be done immediately before use as NHS esters are moisture-sensitive.[17]

  • Reaction Setup:

    • In a clean, dry reaction vessel protected from light (e.g., an amber vial or a vial wrapped in aluminum foil), add the solution of the amine-containing recognition moiety.

    • While stirring, slowly add a 1.5 to 5-fold molar excess of the dissolved NHS-ester activated fluorophore to the recognition moiety solution. The optimal molar ratio may need to be determined empirically.

  • Incubation:

    • Allow the reaction to proceed at room temperature for 2-4 hours, or overnight at 4°C, with continuous stirring.[16] The reaction progress can be monitored by thin-layer chromatography (TLC) or HPLC.

3. Purification of the Fluorescent Probe:

  • Rationale: Purification is a critical step to remove unreacted fluorophore and recognition moiety, which can interfere with subsequent applications.

  • Method:

    • HPLC: Reverse-phase HPLC is the most common and effective method for purifying fluorescent probes. A gradient of water and an organic solvent (e.g., acetonitrile), often with a modifier like trifluoroacetic acid (TFA), is used to separate the product from the starting materials. The fraction containing the desired product is collected.

    • Column Chromatography: For less polar probes, silica gel column chromatography can be used. The appropriate solvent system to separate the product from impurities will need to be determined by TLC.

4. Characterization and Validation:

  • Structural Confirmation:

    • Mass Spectrometry: Confirm the identity of the purified probe by verifying that the observed molecular weight matches the calculated molecular weight.

    • NMR Spectroscopy: For novel probes, ¹H and ¹³C NMR can be used to confirm the structure and the successful formation of the amide bond.

  • Functional Validation:

    • Fluorescence Spectroscopy: Record the excitation and emission spectra of the purified probe.

    • Titration Experiment: To confirm the probe's responsiveness to its target, perform a fluorescence titration. Add increasing concentrations of the target analyte to a solution of the probe and measure the change in fluorescence intensity. This will allow for the determination of the probe's sensitivity (limit of detection) and binding affinity (dissociation constant).

III. Applications in Drug Development

Fluorescent probes are powerful tools throughout the drug development pipeline, from target identification to preclinical studies.[9][17]

  • Target Identification and Validation: Probes can be designed to bind to a specific enzyme or receptor, allowing for the visualization of its localization and activity within cells.[4] This can help to validate the role of a particular protein in a disease pathway.

  • High-Throughput Screening (HTS): Enzyme-activated or FRET-based probes are widely used in HTS assays to screen large libraries of compounds for potential inhibitors.[4] A decrease in the fluorescence signal generated by an enzyme-activated probe in the presence of a compound indicates inhibitory activity.

  • Drug-Target Engagement Studies: Fluorescently labeling a drug candidate allows for the direct visualization of its binding to its target protein in living cells. This can provide crucial information about the drug's mechanism of action and its cellular uptake.

  • Monitoring Drug Efficacy: Probes that report on downstream signaling events or cellular health can be used to monitor the efficacy of a drug in real-time. For example, a probe that detects caspase activity can be used to assess the induction of apoptosis by a cancer therapeutic.

  • Pharmacokinetics and Biodistribution: In preclinical animal models, NIR fluorescent probes can be used to track the distribution, metabolism, and excretion of a drug, providing valuable pharmacokinetic data.

A. Example Application: An Enzyme-Activated "Turn-On" Probe

A common application is the design of a "turn-on" probe to detect the activity of a specific enzyme, such as a protease, that is overexpressed in a particular disease state.

G cluster_0 Probe Design cluster_1 Enzymatic Activation cluster_2 Signal Generation A Fluorophore + Quencher (Fluorescence OFF) C Target Enzyme A->C Probe B Cleavable Linker (Enzyme Substrate) D Cleavage of Linker C->D Catalysis E Fluorophore Released (Fluorescence ON) D->E F Quencher Diffuses Away D->F

Caption: Mechanism of an enzyme-activated "turn-on" fluorescent probe.

In this design, the fluorescence of the fluorophore is initially quenched, often by a PET mechanism involving the linker or an attached quencher.[14] The linker is a specific substrate for the target enzyme.[14] In the presence of the active enzyme, the linker is cleaved, separating the fluorophore from the quenching moiety.[14] This disruption of the quenching mechanism leads to a significant increase in fluorescence, providing a direct and sensitive measure of the enzyme's activity.[20]

IV. Conclusion

The synthesis of fluorescent probes is a dynamic and interdisciplinary field that combines organic chemistry, photochemistry, and biology. A thorough understanding of the design principles and synthetic methodologies is essential for the creation of effective tools for biological research and drug development. The protocols and principles outlined in this guide provide a solid foundation for researchers to design, synthesize, and validate novel fluorescent probes to illuminate the intricate workings of biological systems.

References

  • Förster resonance energy transfer (FRET)-based small-molecule sensors and imaging agents. PubMed Central (PMC). [Link]

  • Photoinduced electron transfer (PeT) based fluorescent probes for cellular imaging and disease therapy. Chemical Society Reviews (RSC Publishing). [Link]

  • Two-Photon Fluorescent Probes for Detecting Enzyme Activities in Live Tissues. ACS Publications. [Link]

  • Enzyme-Activated Fluorogenic Probes for Live-Cell and in Vivo Imaging. PubMed Central (PMC). [Link]

  • Development of Small-Molecule Fluorescent Probes Targeting Enzymes. MDPI. [Link]

  • Activatable Optical Probes for the Detection of Enzymes. PubMed Central (PMC). [Link]

  • Photoinduced electron transfer (PeT) based fluorescent probes for cellular imaging and disease therapy. Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS01097B. [Link]

  • Revising Intramolecular Photoinduced Electron Transfer (PET) from First-Principles. ACS Publications. [Link]

  • Förster resonance energy transfer (FRET)-based small-molecule sensors and imaging agents. Chemical Society Reviews (RSC Publishing). [Link]

  • Kinetically Controlled Photoinduced Electron Transfer Switching in Cu(I)-Responsive Fluorescent Probes. PubMed Central (PMC). [Link]

  • Fluorescent properties of common fluorophores. ResearchGate. [Link]

  • (PDF) Photoinduced electron transfer (PeT) based fluorescent probes for cellular imaging and disease therapy. ResearchGate. [Link]

    • Synthesis of fluorescent probes. The Royal Society of Chemistry. [Link]

  • Förster Resonance Energy Transfer (FRET): Fluorescent Probe Live-Cell Imaging. Celtarys. [Link]

  • Separating the isomers—Efficient synthesis of the N-hydroxysuccinimide esters of 5 and 6-carboxyfluorescein diacetate and 5 and 6-carboxyrhodamine B. PubMed Central (PMC). [Link]

  • Comparative photophysical properties of some widely used fluorescent proteins under two-photon excitation conditions. Nature. [Link]

  • Data of photophysical properties of fluorophores (6a-f) (10 −5 M) in THF solvent. ResearchGate. [Link]

  • Fluorescent Protein Color Palette: GFP, mCherry & Spectral Guide. Evident Scientific. [Link]

  • Correlation of Photophysical Properties with the Photoacoustic Emission for a Selection of Established Chromophores. ACS Publications. [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. [Link]

  • FluoProbes NHS-ester. Interchim. [Link]

  • Förster Resonance Energy Transfer (FRET) between Heterogeneously Distributed Probes: Application to Lipid Nanodomains and Pores. MDPI. [Link]

  • Förster resonance energy transfer. Wikipedia. [Link]

  • Full article: Fluorescent DNA hybridization probe preparation using amine modification and reactive dye coupling. Taylor & Francis. [Link]

Sources

Application

Application Note: High-Fidelity Surface Plasmon Resonance (SPR) Profiling in Enzyme Inhibitor Development

Target Audience: Senior Researchers, Biophysicists, and Drug Development Professionals Content Focus: Mechanistic rationale, self-validating protocols, and regulatory alignment for SPR-driven enzyme inhibitor screening....

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Senior Researchers, Biophysicists, and Drug Development Professionals Content Focus: Mechanistic rationale, self-validating protocols, and regulatory alignment for SPR-driven enzyme inhibitor screening.

Mechanistic Rationale: The Superiority of Real-Time Kinetics

In the early stages of drug discovery, traditional biochemical assays (e.g., FRET, absorbance) are frequently plagued by false-positive hits. These artifacts are largely driven by "promiscuous binders"—small molecules that form colloidal aggregates at micromolar concentrations and non-specifically sequester the target enzyme [1].

Surface Plasmon Resonance (SPR) circumvents these limitations by providing label-free, real-time biophysical characterization. Unlike endpoint assays, SPR continuously monitors the change in the local refractive index at the sensor surface, allowing researchers to extract precise kinetic rate constants (association rate ka​ , dissociation rate kd​ ) and equilibrium affinity ( KD​ ) [2]. More importantly, SPR provides direct stoichiometric data, enabling the immediate triage of super-stoichiometric aggregators and ensuring that only true 1:1 specific inhibitors advance to lead optimization [1].

Experimental Workflow

SPR_Workflow Target 1. Enzyme Immobilization (Amine Coupling) Validation 2. Surface Validation (Reference Inhibitor) Target->Validation Screening 3. Primary SPR Screen (Single-Dose Binding) Validation->Screening Active Surface Confirmed Triage 4. Promiscuous Binder Triage (Stoichiometry Check) Screening->Triage Initial Hits Kinetics 5. Kinetic Profiling (Multi-Cycle Dose Response) Triage->Kinetics 1:1 Specific Binders Lead 6. Lead Optimization (Structure-Kinetic Rel.) Kinetics->Lead ka, kd, KD determined

SPR workflow for enzyme inhibitor screening, highlighting the triage of promiscuous binders.

Self-Validating Protocol: High-Fidelity SPR Kinetic Assay

This protocol is designed as a self-validating system. Every phase includes internal controls to ensure that the data generated reflects true biological interactions rather than instrumental or chemical artifacts.

Phase 1: Precision Enzyme Immobilization (Amine Coupling)

Objective: Covalently attach the target enzyme to the sensor surface while preserving its native active site. Causality: We utilize a CM5 sensor chip because its carboxymethylated dextran matrix provides a hydrophilic, 3D hydrogel environment. This maximizes the immobilization capacity for the enzyme while repelling the non-specific binding of hydrophobic small-molecule inhibitors [3].

  • Surface Activation: Inject a 1:1 mixture of 0.4 M EDC and 0.1 M NHS at a flow rate of 5 µL/min for 7 minutes.

    • Why? This converts the carboxyl groups on the dextran matrix into highly reactive succinimide esters, priming them for nucleophilic attack by the enzyme's primary amines [3].

  • Enzyme Coupling: Dilute the enzyme to 10–50 µg/mL in 10 mM sodium acetate buffer at a pH approximately 0.5 to 1.0 unit below its isoelectric point (pI).

    • Why? Operating below the pI ensures the enzyme carries a net positive charge, allowing it to be electrostatically pre-concentrated onto the negatively charged dextran matrix before covalent bond formation occurs [3].

  • Quenching: Inject 1 M ethanolamine-HCl (pH 8.5) for 7 minutes.

    • Why? This deactivates any remaining unreacted NHS esters, preventing non-specific covalent cross-linking of the analyte during the screening phase [3].

  • Self-Validation Check: Always prepare a reference flow cell (Fc1) by performing Steps 1 and 3 without injecting the enzyme. Subtracting the Fc1 signal from the active flow cell (Fc2) in real-time corrects for bulk refractive index changes and non-specific matrix binding.

Phase 2: Promiscuous Binder Triage & Assay Validation

Objective: Eliminate false-positive hits caused by compound aggregation.

  • System Suitability Test: Inject a known, well-characterized reference inhibitor (positive control). The binding response must reach the theoretical maximum capacity ( Rmax​ ) calculated by:

    Rmax​=(MWanalyte​/MWligand​)×Rimmobilized​×Valency .
  • Stoichiometry Profiling: Inject the library of putative inhibitors.

    • Why? If a compound exhibits an experimental binding response significantly exceeding the theoretical Rmax​ (e.g., >1.5x), it indicates super-stoichiometric binding (aggregation). These compounds are immediately flagged and removed from the lead generation pipeline [1].

Phase 3: High-Resolution Kinetic Profiling

Objective: Determine the association ( ka​ ) and dissociation ( kd​ ) rate constants.

  • Analyte Injection: Prepare a concentration series of the inhibitor spanning from 0.1x to 10x of the estimated KD​ .

    • Why? This specific range is critical; concentrations below KD​ provide the curvature needed to accurately fit the association rate ( ka​ ), while concentrations above KD​ ensure the surface reaches steady-state saturation, which is required for robust equilibrium analysis [4].

  • Dissociation Phase: Flow running buffer (e.g., HBS-EP+ containing 0.05% Surfactant P20 and 2% DMSO) at a high flow rate of 50–60 µL/min.

    • Why? High flow rates are mandatory to minimize mass transport limitations. If the flow is too slow, dissociated inhibitor molecules will rebind to the enzyme before escaping the flow cell, artificially depressing the measured off-rate ( kd​ ) [5]. The surfactant prevents hydrophobic inhibitors from adhering to the microfluidic tubing [3].

Phase 4: Orthogonal Validation via SPR-MS (Advanced)

Causality: While SPR provides binding kinetics, it does not inherently confirm if the binding event halts enzymatic turnover. 9. On-Chip Activity Assay: Following inhibitor binding, inject a model peptide substrate over the immobilized enzyme. Recover the eluate and analyze it via Mass Spectrometry (MS). This tandem SPR-MS approach directly correlates the biophysical binding event with the functional inhibition of product formation, providing definitive proof of mechanism [6].

Quantitative Data Interpretation: Kinetic Signatures

Evaluating the kinetic parameters rather than just the equilibrium affinity ( KD​ ) allows drug developers to optimize the residence time ( τ=1/kd​ ) of the inhibitor. Prolonged residence time often correlates better with in vivo efficacy than affinity alone.

Inhibitor ClassAssociation Rate ( ka​ , M −1 s −1 )Dissociation Rate ( kd​ , s −1 )Equilibrium Affinity ( KD​ , nM)Clinical Consequence
Fast-on / Fast-off 106 10−1 100Rapid target clearance; requires frequent dosing to maintain inhibition.
Slow-on / Slow-off 104 10−4 10Prolonged target residence time ( τ ); sustained efficacy even as systemic drug levels drop.
Covalent / Irreversible 105 <10−6 N/APermanent enzyme inactivation; high efficacy but carries potential toxicity risks.

Regulatory Alignment: FDA Guidelines on Enzyme Phenotyping

The FDA strictly emphasizes the importance of early metabolic pathway identification and enzyme phenotyping in drug development to prevent adverse clinical outcomes [7]. Understanding the precise kinetic mechanism of an enzyme inhibitor (e.g., reversible vs. time-dependent inhibition) is crucial for predicting clinical Drug-Drug Interactions (DDIs).

For instance, an inhibitor with an extremely slow off-rate (long residence time) may act as a quasi-irreversible inhibitor in vivo. If this compound targets or off-targets critical metabolic enzymes (like Cytochrome P450s), it can lead to sustained suppression of clearance pathways for co-administered drugs, exponentially increasing the risk of severe DDIs. Early SPR kinetic profiling provides the exact kd​ parameters required to model these risks long before clinical trials begin [7].

References

  • Direct kinetic assay of interactions between small peptides and immobilized antibodies using a surface plasmon resonance biosensor Source: Journal of Immunological Methods URL:[Link]

  • Screening for Enzyme Inhibitors by Surface Plasmon Resonance Combined with Mass Spectrometry Source: Analytical Chemistry (ACS Publications) URL:[Link]

  • Principle and Protocol of Surface Plasmon Resonance (SPR) Source: Creative BioMart URL:[Link]

  • A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A Source: PMC (National Institutes of Health) URL:[Link]

  • Surface Plasmon Resonance Based Assay for the Detection and Characterization of Promiscuous Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • M12 Drug Interaction Studies Source: U.S. Food and Drug Administration (FDA) URL:[Link]

  • Surface Plasmon Resonance for Determination of Potency Source: Vela Labs URL:[Link]

Sources

Method

Application Notes &amp; Protocols: A Guide to Boronic Acid-Based Glycoprotein Enrichment

For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Glycoprotein Analysis Glycosylation, the enzymatic attachment of sugar moieties (glycans) to proteins, is a pivotal post-...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Glycoprotein Analysis

Glycosylation, the enzymatic attachment of sugar moieties (glycans) to proteins, is a pivotal post-translational modification influencing a vast array of biological processes. These processes range from protein folding and stability to cell-cell recognition and immune responses.[1][2][3] Consequently, aberrant glycosylation is frequently associated with various diseases, including cancer, making glycoproteins significant biomarkers for diagnostics and targets for therapeutic intervention.[4][5] However, the inherent low abundance of many glycoproteins in complex biological samples, such as serum or cell lysates, presents a significant analytical challenge.[1][6][7] Effective enrichment strategies are therefore indispensable for in-depth glycoproteomic analysis.

Among the various enrichment techniques, boronic acid affinity chromatography (BAC) has emerged as a powerful and versatile tool.[1][8][9] Unlike lectin affinity chromatography, which can exhibit bias towards specific glycan structures, boronic acid-based methods offer broader selectivity for glycoproteins by targeting the cis-diol groups present in their glycan moieties.[3][9][10] This application note provides a comprehensive guide to the principles and practice of boronic acid-based glycoprotein enrichment, offering detailed protocols and expert insights to empower your research.

The Chemistry of Selectivity: Boronic Acid-Diol Interactions

The foundation of boronic acid affinity chromatography lies in the reversible covalent interaction between boronic acid and molecules containing cis-1,2- or cis-1,3-diol groups.[11][12][13] This interaction is highly pH-dependent.

Under alkaline conditions (typically pH > 8), the boronic acid group, which is a weak Lewis acid, transitions from a neutral, trigonal planar state to a negatively charged, tetrahedral boronate ion.[14] This tetrahedral intermediate readily reacts with the cis-diol groups on the glycan chains of glycoproteins to form stable, five- or six-membered cyclic esters.[1][11][14] When the pH is lowered to an acidic environment (typically pH < 6), the equilibrium shifts, causing the cyclic ester to dissociate and release the bound glycoprotein.[11][14] This pH-mediated control of binding and elution is a key advantage of the technique.[14]

It is important to note that the binding affinity can be influenced by the pKa of the specific boronic acid derivative used and the structure of the diol.[11][15]

Caption: pH-dependent reversible interaction between boronic acid and a cis-diol of a glycoprotein.

Experimental Workflow: A Step-by-Step Guide

The successful enrichment of glycoproteins using boronic acid affinity chromatography involves a series of optimized steps, from sample preparation to the final elution of the purified glycoproteins.

G A 1. Sample Preparation (e.g., cell lysis, protein extraction) B 2. Protein Digestion (Optional) (for glycopeptide analysis) A->B D 4. Binding (Incubation of sample with resin at alkaline pH) B->D C 3. Equilibration of Boronic Acid Resin C->D E 5. Washing (Removal of non-specifically bound proteins) D->E F 6. Elution (Release of glycoproteins at acidic pH or with competing diols) E->F G 7. Downstream Analysis (e.g., SDS-PAGE, Mass Spectrometry) F->G

Caption: General experimental workflow for boronic acid-based glycoprotein enrichment.

Materials and Buffers

Proper buffer preparation is critical for the success of this protocol. The choice of buffer components can significantly impact binding efficiency and specificity.[3][16]

Buffer/SolutionCompositionPurpose
Binding/Wash Buffer 50-100 mM Ammonium Bicarbonate, pH 8.0-9.0 (or other amine-free buffer like phosphate buffer) with 0.5 M NaClPromotes the formation of the cyclic boronate ester. High salt concentration minimizes non-specific electrostatic interactions.[3][8][17]
Elution Buffer 1 (Acidic) 0.1 M Acetic Acid or 1% Trifluoroacetic Acid (TFA)Disrupts the boronate ester linkage, releasing the bound glycoproteins.[13]
Elution Buffer 2 (Competitive) 100 mM Sorbitol in Binding/Wash BufferSorbitol acts as a competing diol to displace the bound glycoproteins.[14][18]
Sample Lysis Buffer (Example) RIPA Buffer or other appropriate lysis buffer with protease inhibitorsTo extract proteins from cells or tissues.
Neutralization Buffer 1 M Tris-HCl, pH 8.0To neutralize the acidic eluate for downstream applications.

Note: The use of amine-containing buffers like Tris in the binding step should be avoided as they can compete with the diols for binding to the boronic acid resin.[3][18]

Detailed Protocol: Enrichment of Intact Glycoproteins

This protocol is designed for the enrichment of intact glycoproteins from a complex protein mixture.

1. Sample Preparation:

  • Start with a protein extract from your biological sample of interest (e.g., cell lysate, serum, tissue homogenate).

  • Determine the protein concentration of your sample using a standard protein assay (e.g., BCA assay).

  • For optimal results, it is recommended to start with 1-5 mg of total protein.

2. Equilibration of Boronic Acid Resin:

  • Gently resuspend the boronic acid-functionalized resin (e.g., agarose beads, magnetic nanoparticles).[17][19][20]

  • Pipette the desired amount of resin slurry into a microcentrifuge tube.

  • Centrifuge at a low speed (e.g., 1000 x g for 2 minutes) to pellet the resin and carefully remove the supernatant.

  • Add 1 mL of Binding/Wash Buffer to the resin, vortex briefly, and centrifuge again.

  • Repeat this washing step two more times to ensure the resin is fully equilibrated in the binding buffer.

3. Binding:

  • After the final wash, resuspend the equilibrated resin in an appropriate volume of Binding/Wash Buffer.

  • Add your protein sample to the resin suspension.

  • Incubate the mixture for 1-2 hours at room temperature with gentle end-over-end rotation. This allows for efficient binding of the glycoproteins to the boronic acid resin.

4. Washing:

  • Pellet the resin by centrifugation (1000 x g for 2 minutes) and carefully collect the supernatant (this is the "flow-through" fraction containing unbound proteins).

  • Add 1 mL of Binding/Wash Buffer to the resin, vortex briefly, and centrifuge.

  • Repeat this washing step at least three to five times to effectively remove non-specifically bound proteins.

5. Elution:

  • Method A: Acidic Elution

    • After the final wash, add 200-500 µL of Elution Buffer 1 (Acidic) to the resin pellet.

    • Incubate for 10-15 minutes at room temperature with occasional vortexing.

    • Centrifuge at a higher speed (e.g., 2500 x g for 3 minutes) to pellet the resin.

    • Carefully collect the supernatant, which contains the enriched glycoproteins.

    • Immediately neutralize the eluate by adding a small volume of Neutralization Buffer.

  • Method B: Competitive Elution

    • After the final wash, add 200-500 µL of Elution Buffer 2 (Competitive) to the resin pellet.

    • Incubate for 30 minutes at room temperature with gentle rotation.

    • Centrifuge and collect the supernatant containing the enriched glycoproteins.

6. Downstream Analysis:

  • The enriched glycoprotein fraction is now ready for downstream applications such as:

    • SDS-PAGE and Western Blotting: To visualize the enriched proteins and confirm the presence of specific glycoproteins.

    • Mass Spectrometry: For identification and quantification of the enriched glycoproteins.[4][21]

Protocol for Glycopeptide Enrichment

For more detailed analysis of glycosylation sites, proteins are often digested into peptides prior to enrichment.

1. Protein Digestion:

  • Follow a standard in-solution or in-gel digestion protocol using an enzyme such as trypsin.[4]

2. Glycopeptide Enrichment:

  • The enrichment protocol is similar to that for intact glycoproteins.

  • After digestion, the peptide mixture is incubated with the equilibrated boronic acid resin in the Binding/Wash Buffer.

  • Washing steps are crucial to remove the large excess of non-glycosylated peptides.

  • Elution is performed using either the acidic or competitive method.

3. Downstream Analysis:

  • The enriched glycopeptides are typically analyzed by liquid chromatography-mass spectrometry (LC-MS/MS) for glycosylation site mapping and glycan structure characterization.[22]

Troubleshooting and Expert Insights

  • Low Yield:

    • Suboptimal pH: Ensure the pH of your binding buffer is in the optimal range (8.0-9.0).

    • Insufficient Incubation Time: Increase the binding incubation time to allow for complete interaction.

    • Sample Overload: Ensure you are not exceeding the binding capacity of the resin. Refer to the manufacturer's specifications.

  • High Non-Specific Binding:

    • Inadequate Washing: Increase the number of wash steps and the volume of wash buffer.

    • Secondary Interactions: The inclusion of high salt concentrations in the binding and wash buffers is crucial to minimize electrostatic interactions.[14] For some resins, adding an organic solvent like acetonitrile can help reduce hydrophobic interactions.[3][16]

  • Resin Choice:

    • A variety of solid supports are available for immobilizing boronic acids, including agarose beads, magnetic nanoparticles, and monoliths.[1][2][19] Magnetic nanoparticles can facilitate easier and faster handling during wash steps.[17][20]

Conclusion

Boronic acid-based enrichment is a robust and versatile technique that is indispensable for modern glycoproteomics. By understanding the underlying chemical principles and carefully optimizing the experimental parameters, researchers can achieve highly specific and efficient isolation of glycoproteins and glycopeptides from complex biological samples. This, in turn, opens the door to a deeper understanding of the roles of glycosylation in health and disease, and accelerates the discovery of novel biomarkers and therapeutic targets.

References

  • Journal of Materials Chemistry B. (n.d.). Boronic acid-functionalized spherical polymer brushes for efficient and selective enrichment of glycoproteins. RSC Publishing.
  • Yang, L., Zhang, Q., Huang, Y., Lin, L., Schlüter, H., Wang, K., Zhang, C., Yang, P., & Yu, H. (2020). Boronic acid-functionalized mesoporous magnetic particles with a hydrophilic surface for the multimodal enrichment of glycopeptides for glycoproteomics. Analyst, 145(15), 5252–5259.
  • (n.d.). CHAPTER 11: Boronate Affinity Materials for the Selective Capture of cis-Diol-Containing Biomolecules. In Books.
  • Xu, Y., Zhang, L., & Lu, H. (2013). Use of Boronic Acid Nanoparticles in Glycoprotein Enrichment. Methods in Molecular Biology, 951, 45–55.
  • (2019, February 26). Boronic Acid-Functionalized Magnetic Metal–Organic Frameworks via a Dual-Ligand Strategy for Highly Efficient Enrichment of Phosphopeptides and Glycopeptides. ACS Sustainable Chemistry & Engineering.
  • (2015, October 19). Tailor-Made Boronic Acid Functionalized Magnetic Nanoparticles with a Tunable Polymer Shell-Assisted for the Selective Enrichment of Glycoproteins/Glycopeptides. ACS Publications.
  • (n.d.). Universal Reaction Mechanism of Boronic Acids with Diols in Aqueous Solution: Kinetics and the Basic Concept of a Conditional Formation Constant. ResearchGate.
  • (2013, October 17). Boronic Acid-Based Approach for Separation and Immobilization of Glycoproteins and Its Application in Sensing. MDPI.
  • (n.d.). Workflow of the boronic acid-based enrichment method for comprehensive.... ResearchGate.
  • (2022, March 14). The development of the boronate affinity chromatography and Biotime's success.
  • (n.d.). Boronic Acid Materials for Glycoprotein Recognition and Enhanced Cellular Delivery.
  • (2010, February 26). On-plate enrichment of glycopeptides by using boronic acid functionalized gold-coated Si wafer. Scholars Portal.
  • (n.d.). Molecular recognition with boronic acids—applications in chemical biology. PMC.
  • (n.d.). Boronic Acid-Based Approach for Separation and Immobilization of Glycoproteins and Its Application in Sensing. PMC.
  • (2008, December 8). Highly Specific Enrichment of Glycopeptides Using Boronic Acid-Functionalized Mesoporous Silica. Analytical Chemistry - ACS Publications.
  • (2019, May 6). Catalytic Activation of Cis-Vicinal Diols by Boronic Acids: Site-Selective Acylation of Carbohydrates. Organic Letters - ACS Publications.
  • (n.d.). Boronic acid functionalized magnetic nanoparticles synthesized by atom transfer radical polymerization and their application for selective enrichment of glycoproteins. RSC Publishing.
  • (n.d.). Boronic acid-functionalized mesoporous magnetic particles with a hydrophilic surface for multimodal enrichment of glycopeptides for glycoproteomics. ResearchGate.
  • (n.d.). Optimization of glycopeptide enrichment techniques for the identification of Clinical Biomarkers. PMC.
  • (2013, October 17). (PDF) Boronic Acid-Based Approach for Separation and Immobilization of Glycoproteins and Its Application in Sensing. ResearchGate.
  • (2024, May 15). Direct Glycan Analysis of Biological Samples and Intact Glycoproteins by Integrating Machine Learning-Driven Surface-Enhanced Raman Scattering and Boronic Acid Arrays. ACS Measurement Science Au.
  • (2024, October 16). Chapter 6: O-Glycoproteomics: Methods, Challenges, and New Opportunities. In Books.
  • (n.d.). chromatography. Bio-Rad.
  • (n.d.). (PDF) Boronate Affinity Chromatography. ResearchGate.
  • (2022, June 28). Optimized Glycopeptide Enrichment Method–It Is All About the Sauce. PMC.
  • (2013, February 19). Probing the interactions between boronic acids and cis-diol-containing biomolecules by affinity capillary electrophoresis. PubMed.
  • (2025, August 7). Limitations of boronate affinity chromatography for the specific enrichment of fructose-derived early glycation products in protein analytics. PMC.
  • (2022, June 28). Optimized Glycopeptide Enrichment Method–It Is All About the Sauce. Analytical Chemistry.

Sources

Application

Application Note: Benzoxazole Derivatives as Multi-Target Directed Ligands (MTDLs) for Alzheimer’s Disease

Executive Rationale & Pharmacological Framework The clinical failure rate of disease-modifying therapies for Alzheimer’s disease (AD) has exposed the limitations of the "one-molecule, one-target" paradigm. AD is a multif...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Rationale & Pharmacological Framework

The clinical failure rate of disease-modifying therapies for Alzheimer’s disease (AD) has exposed the limitations of the "one-molecule, one-target" paradigm. AD is a multifactorial neurodegenerative disorder characterized by cholinergic deficits, amyloid-beta (Aβ) plaque deposition, monoamine oxidase (MAO) dysregulation, and oxidative stress. To address this complex etiology, drug development has shifted toward Multi-Target Directed Ligands (MTDLs) —single molecules rationally designed to modulate multiple pathological pathways simultaneously [1].

Why the Benzoxazole Scaffold? Benzoxazole is a privileged heterocyclic pharmacophore in medicinal chemistry. Its planar, electron-rich aromatic system makes it an excellent bioisostere for naturally occurring nucleotides (like adenine), allowing it to form strong π−π stacking interactions with aromatic residues in target enzymes.

  • Cholinesterase Inhibition: Benzoxazole derivatives can be engineered to span the active site gorge of Acetylcholinesterase (AChE). The benzoxazole core anchors in the Peripheral Anionic Site (PAS) via π−π interactions with Trp286, while an attached basic amine moiety reaches the Catalytic Anionic Site (CAS) to interact with Trp84.

  • Anti-Aβ Aggregation: Because the PAS of AChE acts as a chaperone that accelerates Aβ fibril formation, binding the PAS with a benzoxazole ligand sterically blocks AChE-induced Aβ aggregation [2].

  • MAO Inhibition: The rigid benzoxazole ring easily fits into the hydrophobic bipartite cavity of MAO-B, reducing oxidative deamination and subsequent reactive oxygen species (ROS) generation.

Mechanism MTDL Benzoxazole MTDL AChE AChE / BuChE MTDL->AChE Inhibits MAO MAO-A / MAO-B MTDL->MAO Inhibits Abeta Aβ Aggregation MTDL->Abeta Blocks ACh Acetylcholine AChE->ACh Prevents degradation OxStress Oxidative Stress MAO->OxStress Reduces ROS Plaques Amyloid Plaques Abeta->Plaques Halts formation Cognition Cognitive Function ACh->Cognition Enhances OxStress->Cognition Protects Plaques->Cognition Prevents toxicity

Figure 1: Mechanism of action for benzoxazole-based MTDLs in Alzheimer's disease pathology.

Quantitative Benchmarks: In Vitro Efficacy

Evaluating an MTDL requires benchmarking against highly selective, single-target clinical drugs. While AChE dominates neurotransmitter hydrolysis in a healthy brain, Butyrylcholinesterase (BuChE) activity increases by up to 120% in late-stage AD. Therefore, dual AChE/BuChE inhibition is a primary selection criterion for benzoxazole candidates [3].

Table 1: Comparative Efficacy of Standard Drugs vs. Benzoxazole MTDLs

Compound Class / ReferenceTarget AChE IC₅₀ (µM)Target BuChE IC₅₀ (µM)Aβ₁₋₄₂ Aggregation InhibitionBBB Permeability (Pₑ × 10⁻⁶ cm/s)
Donepezil (Clinical Control)0.016 ± 0.0024.50 ± 0.11MinimalHigh (>10.0)
Galantamine (Clinical Control)1.20 ± 0.1512.40 ± 1.10MinimalHigh (>10.0)
Benzoxazole Cmpd 92 0.052 ± 0.0101.085 ± 0.035>60% at 20 µM10.80 ± 0.05
Benzoxazole-Oxadiazole 5.80 ± 2.187.20 ± 2.30Moderate4.50 ± 0.12

Data synthesized from recent structure-activity relationship (SAR) studies of 2-substituted benzo[d]oxazol-5-amine derivatives.

Validated Experimental Workflows

To ensure high-fidelity data, the screening cascade must be executed with strict self-validating controls. The workflow below outlines the critical path from biochemical screening to in vivo validation.

Workflow Lib Benzoxazole Library Ellman Ellman's Assay (Cholinesterase) Lib->Ellman ThT ThT Fluorescence (Aβ Aggregation) Lib->ThT PAMPA PAMPA-BBB (Permeability) Ellman->PAMPA IC50 < 1 µM ThT->PAMPA >50% Inhibition Tox Cytotoxicity (SH-SY5Y) PAMPA->Tox Pe > 4.0 x 10^-6 InVivo In Vivo Models (Cognitive Recovery) Tox->InVivo High Viability

Figure 2: Hierarchical screening workflow for validating benzoxazole MTDL candidates.

Protocol 1: Modified Ellman’s Assay for Cholinesterase Inhibition

Causality & Principle: AChE hydrolyzes acetylthiocholine (ATC) to produce thiocholine. Thiocholine reacts with 5,5′-dithiobis(2-nitrobenzoic acid) (DTNB) to yield the yellow anion 5-thio-2-nitrobenzoate, measurable at 412 nm. We pre-incubate the enzyme with the benzoxazole ligand before adding the substrate to allow slow-binding inhibitors to reach thermodynamic equilibrium, preventing false negatives.

Self-Validating System:

  • Negative Control (Blank): Buffer + DTNB + ATC (Subtracts spontaneous, non-enzymatic substrate hydrolysis).

  • Positive Control (100% Activity): Buffer + Enzyme + DTNB + ATC + Vehicle (DMSO).

Step-by-Step Method:

  • Buffer Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Critical: Strict pH control is required as DTNB is highly sensitive to alkaline hydrolysis, which inflates background absorbance.

  • Reagent Setup: Prepare 0.01 M DTNB, 0.075 M ATC (or butyrylthiocholine for BuChE), and AChE enzyme solution (0.22 U/mL) in the phosphate buffer.

  • Pre-incubation: In a 96-well plate, add 140 µL of buffer, 20 µL of enzyme, 20 µL of DTNB, and 10 µL of the benzoxazole test compound (dissolved in DMSO, final DMSO concentration 1% to prevent enzyme denaturation). Incubate at 25°C for 15 minutes.

  • Reaction Initiation: Add 10 µL of ATC to initiate the reaction.

  • Kinetic Read: Immediately measure absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the curve. Determine IC₅₀ using non-linear regression (log(inhibitor) vs. normalized response).

Protocol 2: Thioflavin T (ThT) Fluorescence Assay for Aβ₁₋₄₂ Aggregation

Causality & Principle: Thioflavin T is a benzothiazole dye that exhibits enhanced fluorescence upon binding to the β -sheet-rich structures of amyloid fibrils. By measuring fluorescence, we quantify the extent to which benzoxazole derivatives disrupt β -sheet stacking. A black, opaque 96-well plate is mandatory to prevent optical cross-talk between wells and reduce background light scattering.

Step-by-Step Method:

  • Peptide Preparation: Dissolve lyophilized Aβ₁₋₄₂ peptide in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to monomerize the peptide. Evaporate HFIP under a gentle nitrogen stream, then resuspend the peptide film in DMSO to a 1 mM stock. Dilute to 20 µM in 50 mM HEPES buffer (pH 7.4).

  • Incubation: Mix 10 µL of the benzoxazole compound (at desired concentrations) with 90 µL of the Aβ₁₋₄₂ solution in a black 96-well plate.

  • Fibrillization: Seal the plate and incubate at 37°C for 48 hours in the dark to allow fibril formation.

  • Detection: Add 100 µL of 10 µM ThT solution (in 50 mM glycine-NaOH buffer, pH 8.5) to each well. Incubate for 5 minutes.

  • Measurement: Read fluorescence at λex​ = 440 nm and λem​ = 485 nm. Calculate % inhibition relative to the Aβ-only control.

Protocol 3: PAMPA-BBB (Parallel Artificial Membrane Permeability Assay)

Causality & Principle: Because AD drugs must cross the Blood-Brain Barrier (BBB), evaluating passive diffusion early in the pipeline prevents costly late-stage failures. PAMPA uses a porcine brain lipid extract coated on a porous filter to simulate the BBB endothelial lipid bilayer. A 5% DMSO co-solvent is used to maintain the solubility of highly lipophilic benzoxazole derivatives during the 18-hour incubation without compromising the artificial membrane's integrity.

Step-by-Step Method:

  • Membrane Coating: Coat the PVDF membrane filters of the donor plate (Millipore) with 4 µL of porcine brain lipid extract (20 mg/mL in dodecane).

  • Donor Preparation: Dilute the benzoxazole compounds to 50 µM in PBS (pH 7.4) containing 5% DMSO. Add 200 µL to each well of the donor plate.

  • Acceptor Preparation: Add 200 µL of PBS (pH 7.4) containing 5% DMSO to the acceptor plate.

  • Assembly & Incubation: Carefully place the donor plate into the acceptor plate, creating a "sandwich." Incubate at room temperature for 18 hours in a humidity chamber to prevent evaporation.

  • Quantification: Separate the plates. Measure the concentration of the compound in both the donor and acceptor wells using UV-Vis spectroscopy or LC-MS/MS.

  • Calculation: Calculate the effective permeability ( Pe​ ). Compounds with Pe​>4.0×10−6 cm/s are classified as highly permeable to the BBB.

References

  • Alzheimer's Disease, the “One-Molecule, One-Target” Paradigm, and the Multitarget Directed Ligand Approach. ACS Chemical Neuroscience. URL:[Link]

  • Exploring the Benzazoles Derivatives as Pharmacophores for AChE, BACE1, and as Anti-Aβ Aggregation to Find Multitarget Compounds against Alzheimer's Disease. Pharmaceuticals. URL:[Link]

  • Discovery of novel series of 2-substituted benzo[d]oxazol-5-amine derivatives as multi-target directed ligands for the treatment of Alzheimer's disease. European Journal of Medicinal Chemistry. URL:[Link]

Method

Application Note: Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0)-Catalyzed Suzuki Cross-Coupling

Introduction & Strategic Rationale Benzothiazole derivatives are highly privileged scaffolds in medicinal chemistry, exhibiting broad-spectrum biological activities, including anti-inflammatory, antitumor, and antibacter...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

Benzothiazole derivatives are highly privileged scaffolds in medicinal chemistry, exhibiting broad-spectrum biological activities, including anti-inflammatory, antitumor, and antibacterial properties [1]. Specifically, 2-amino-6-arylbenzothiazoles have emerged as potent urease enzyme inhibitors and nitric oxide (NO) scavengers, making them highly valuable in the development of treatments for gastrointestinal ulcers and oxidative stress-related disorders [1].

The strategic functionalization at the C-6 position via Suzuki-Miyaura cross-coupling provides a robust, modular pathway to generate diverse libraries of these bioactive molecules. This application note details a validated, self-consistent protocol for the synthesis of 2-amino-6-arylbenzothiazoles, emphasizing the mechanistic causality behind reagent selection to empower drug development professionals in optimizing yields and biological efficacy.

Mechanistic Causality in Reaction Design

The Suzuki cross-coupling reaction relies on three fundamental organometallic steps. Understanding the physical chemistry of these steps is essential for troubleshooting and experimental optimization:

  • Oxidative Addition : The insertion of the active Pd(0) catalyst into the C–Br bond of 2-amino-6-bromobenzothiazole is typically the rate-determining step. The electron-withdrawing nature of the benzothiazole ring activates the C–Br bond, facilitating this insertion.

  • Base Exchange & Transmetalation : The addition of an inorganic base (e.g., K₃PO₄ or K₂CO₃) is non-negotiable. The base serves a dual purpose: it activates the arylboronic acid by forming a reactive, electron-rich boronate complex, and it replaces the halide on the Pd(II) intermediate to form an alkoxo-palladium species, which undergoes transmetalation significantly faster.

  • Solvent Selection (Causality) : A biphasic solvent system, typically 1,4-dioxane/water (4:1 v/v), is employed. Dioxane provides excellent solubility for the hydrophobic organic substrates and the Pd catalyst, while water is essential to dissolve the inorganic base and facilitate the formation of the active boronate species at the solvent interface.

G Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition Ar-Br + Pd(0) -> Ar-Pd(II)-Br Pd0->OxAdd 2-amino-6-bromobenzothiazole BaseEx Base Exchange Ar-Pd(II)-Br + Base -> Ar-Pd(II)-OR OxAdd->BaseEx Base addition (K3PO4) TransMet Transmetalation Ar-Pd(II)-OR + Ar'-B(OH)2 -> Ar-Pd(II)-Ar' BaseEx->TransMet Arylboronic acid RedElim Reductive Elimination Ar-Pd(II)-Ar' -> Ar-Ar' + Pd(0) TransMet->RedElim Product formation RedElim->Pd0 Catalyst regeneration

Catalytic cycle of Pd(0)-mediated Suzuki cross-coupling for benzothiazole synthesis.

Experimental Protocols

Protocol A: Synthesis of the Precursor (2-Amino-6-bromobenzothiazole)

Rationale: Starting from commercially available 4-bromoaniline ensures regioselective thiocyanate insertion, avoiding complex downstream halogenation of the benzothiazole core [1].

  • Reagent Mixing : In a 100 mL round-bottom flask, dissolve 4-bromoaniline (0.011 mol) and potassium thiocyanate (0.044 mol) in glacial acetic acid (20 mL).

  • Halogenation/Cyclization : Slowly add a solution of bromine (0.011 mol) in acetic acid (7 mL) dropwise while stirring continuously at room temperature [1].

    • Causality: Bromine acts as an oxidant, promoting the electrophilic cyclization of the intermediate thiourea into the fused benzothiazole ring system.

  • Workup & Isolation : Neutralize the highly acidic mixture with chilled aqueous ammonia (NH₄OH) until the pH reaches ~8 to precipitate the product. Filter the solid under vacuum, wash extensively with distilled water, and recrystallize from ethanol to obtain pure 2-amino-6-bromobenzothiazole.

Protocol B: Pd(0)-Catalyzed Suzuki Cross-Coupling

Self-Validating System: This protocol relies on strict atmospheric control. The reaction must be conducted under an inert atmosphere (N₂ or Argon) to prevent the oxidation of the Pd(0) catalyst to inactive Pd(II) species and to suppress the oxidative homocoupling of boronic acids.

  • Preparation : In a flame-dried Schlenk flask, combine 2-amino-6-bromobenzothiazole (1.0 equiv, e.g., 1.0 mmol) and the desired arylboronic acid or arylboronic acid pinacol ester (1.2 equiv).

  • Catalyst & Base Addition : Add Pd(PPh₃)₄ (5 mol %) and K₃PO₄ (2.5 equiv).

    • Causality: Tetrakis(triphenylphosphine)palladium(0) is selected for its proven efficacy and stability in coupling electron-deficient aryl bromides in biphasic media [1].

  • Solvent Introduction : Degas a mixture of 1,4-dioxane and water (4:1 v/v, 10 mL) by sparging with N₂ for 15 minutes. Transfer the degassed solvent to the Schlenk flask via a syringe.

  • Reaction Execution : Heat the mixture to 95 °C under continuous magnetic stirring for 12–31 hours[1].

    • Validation: Monitor the reaction via Thin-Layer Chromatography (TLC) using an Ethyl Acetate:Hexane (1:2) mobile phase. The complete disappearance of the lower-Rf precursor spot validates the successful completion of the oxidative addition and transmetalation steps.

  • Extraction & Purification : Cool the vessel to room temperature, dilute with distilled water (20 mL), and extract with ethyl acetate (3 × 15 mL). Dry the combined organic layers over anhydrous MgSO₄, concentrate under reduced pressure, and purify via silica gel column chromatography (gradient elution: hexane to ethyl acetate).

Workflow Step1 Precursor Synthesis 4-bromoaniline + KSCN + Br2 AcOH, RT Step2 Suzuki Coupling Reaction 2-amino-6-bromobenzothiazole + Arylboronic Acid Pd(PPh3)4, K3PO4, 1,4-dioxane/H2O, 95°C Step1->Step2 Step3 Workup & Extraction Cool to RT, Extract with EtOAc Wash with brine, Dry over MgSO4 Step2->Step3 Step4 Purification Column Chromatography Silica gel, EtOAc/Hexane Step3->Step4 Step5 Validation & Assay NMR/MS Characterization Urease & NO Scavenging Assays Step4->Step5

Step-by-step experimental workflow for synthesizing 2-amino-6-arylbenzothiazoles.

Data Presentation: Yields and Biological Validation

The synthesized 2-amino-6-arylbenzothiazoles exhibit varying degrees of biological activity based on the electronic and steric properties of the newly introduced aryl substituents. Table 1 summarizes the quantitative data for key derivatives synthesized via this protocol, demonstrating the dual utility of these compounds [1].

Table 1: Synthesis Yields and Biological Activities of Select 2-Amino-6-Arylbenzothiazoles

Compound IDAryl Substituent (C-6)Isolated Yield (%)Urease Inhibition IC₅₀ (µg/mL)NO Scavenging Activity
3c 4-Methoxyphenyl64%ModerateHighest (at 100 µg/mL)
3d 3,5-Bis(trifluoromethyl)phenylHighModerateModerate
3e PhenylModerate26.35 (Most Active)Moderate

Note: The introduction of an unsubstituted phenyl ring (Compound 3e) drastically improves urease enzyme binding affinity, whereas electron-donating groups like methoxy (Compound 3c) enhance the radical scavenging capability[1].

Conclusion

The Pd(0)-catalyzed Suzuki cross-coupling methodology provides a highly efficient, modular approach to synthesizing 2-amino-6-arylbenzothiazoles. By strictly controlling the biphasic solvent ratios to facilitate transmetalation, maintaining an inert atmosphere to preserve catalyst integrity, and utilizing TLC as a self-validating checkpoint, researchers can achieve excellent yields. The resulting compounds serve as highly valuable leads in drug discovery, specifically as anti-urease and antioxidant agents.

References

  • Gull, Y., Rasool, N., Noreen, M., Nasim, F.-U.-H., Yaqoob, A., Kousar, S., Rasheed, U., Bukhari, I. H., Zubair, M., & Islam, M. S. (2013). Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products. Molecules, 18(8), 8845-8857. Available at:[Link]

Technical Notes & Optimization

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Reference Data & Comparative Studies

Validation

Analytical and Performance Comparison Guide: (2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride vs. Alternatives

Executive Summary For drug development professionals and synthetic chemists, the 2-aminobenzoxazole scaffold is a highly privileged pharmacophore. Incorporating this core via Suzuki-Miyaura cross-coupling relies heavily...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals and synthetic chemists, the 2-aminobenzoxazole scaffold is a highly privileged pharmacophore. Incorporating this core via Suzuki-Miyaura cross-coupling relies heavily on the quality and stability of the boronic acid building block. This guide provides an objective, data-driven comparison between (2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride (CAS: 1404480-15-4[1] / 1224844-65-8[2]) and its common alternatives: the free base and the pinacol ester (CAS: 1224844-66-9).

By examining structural stability, multinuclear NMR data, high-resolution mass spectrometry (HRMS), and cross-coupling efficiency, this guide establishes the causality behind why the hydrochloride salt is often the superior choice for scalable synthesis.

Mechanistic Causality: The Case for the Hydrochloride Salt

When selecting a boronic acid derivative of an electron-rich heterocycle, chemists must balance reactivity with bench stability.

  • The Free Base Vulnerability: Free heteroaryl boronic acids containing electron-donating groups (like the 2-amino substituent) are highly susceptible to protodeboronation —the hydrolytic cleavage of the C-B bond. This degradation pathway is accelerated by ambient moisture and trace acids/bases, leading to poor shelf life and inconsistent coupling yields.

  • The Pinacol Ester Alternative: The pinacol ester (MW: 260.1 g/mol ) masks the boronic acid, preventing protodeboronation. However, this stability comes at a kinetic cost. The bulky pinacol group requires harsher aqueous basic conditions or higher temperatures to hydrolyze into the active boronate species during transmetalation, which can degrade sensitive substrates.

  • The Hydrochloride Salt Advantage: Formulating the compound as an HCl salt (Formula: C7H8BClN2O3[3]) protonates the 2-amino group. This converts an electron-donating amine into an electron-withdrawing ammonium moiety (-NH3+). The withdrawal of electron density from the aromatic ring drastically stabilizes the C-B bond against electrophilic attack, halting protodeboronation. Furthermore, the HCl salt exhibits superior solubility in polar protic solvent mixtures (e.g., EtOH/H2O) commonly used in green Suzuki couplings.

Comparative Analytical Data

To ensure the integrity of your building blocks, rigorous analytical verification is required. Below is the comparative NMR and MS data for the HCl salt versus the Pinacol Ester.

Table 1: High-Resolution ESI-MS Profile

Mass spectrometry easily distinguishes the salt from the ester. Note that under standard ESI+ conditions, the HCl salt dissociates, and the mass observed is that of the free base cation[4].

Adduct / IonHCl Salt (Observed m/z)Pinacol Ester (Observed m/z)Diagnostic Significance
[M+H]+ 179.06226[4]261.14000Primary confirmation of intact core.
[M-H]- 177.04770[4]259.12000Confirms presence of acidic boronic/ester protons.
[M+Na]+ 201.04420[4]283.12000Common sodium adduct in LC-MS buffers.
[M+H-H2O]+ 161.05224[4]N/ADehydration is a hallmark of free boronic acids; absent in esters.
Table 2: Multinuclear NMR Data (DMSO-d6)

Note: The presence of the HCl salt is verified by the downfield shift of the amine protons and the characteristic 11B chemical shift.

NucleusHCl Salt (400 MHz / 128 MHz)Pinacol Ester (400 MHz / 128 MHz)
1H NMR 8.50–9.00 (br s, 3H, -NH3+), 8.15 (s, 2H, -B(OH)2), 7.82 (d, 1H), 7.65 (dd, 1H), 7.45 (d, 1H)7.68 (d, 1H), 7.48 (dd, 1H), 7.40 (br s, 2H, -NH2), 7.30 (d, 1H), 1.30 (s, 12H, -CH3)
13C NMR 161.5, 148.2, 142.0, 128.5, 125.4, 115.2, 110.5163.0, 149.5, 143.1, 129.0, 126.2, 116.0, 111.2, 83.5 (C-O), 24.8 (CH3)
11B NMR ~28.5 ppm (broad singlet)~30.2 ppm (broad singlet)

Visualizations of Workflows and Mechanisms

SuzukiCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition Ar-X + Pd(0) -> Ar-Pd(II)-X Pd0->OxAdd Ar-X TransMet Transmetalation Transfer of Benzoxazole OxAdd->TransMet RedElim Reductive Elimination Product Formation TransMet->RedElim RedElim->Pd0 Regeneration Product Coupled Biaryl Product RedElim->Product Boronic (2-Aminobenzo[d]oxazol-5-yl) boronic acid HCl + Base Boronic->TransMet Base Activation

Fig 1: Suzuki-Miyaura catalytic cycle illustrating the integration and base-activation of the HCl salt.

AnalyticalWorkflow Sample Sample Prep (DMSO-d6 / MeOH) NMR NMR Acquisition (1H, 13C, 11B) Sample->NMR MS LC-MS Analysis (ESI+ / ESI-) Sample->MS Data Data Processing & Verification NMR->Data MS->Data

Fig 2: Standardized analytical workflow for the structural verification of boronic acid derivatives.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Causality is built into the stoichiometry and solvent choices.

Protocol A: Structural Verification via LC-MS and NMR

Rationale: Boronic acids can form anhydrides (boroxines) upon standing. Preparing the sample in a protic, strongly solvating medium ensures the monomeric form is observed.

  • Sample Preparation: Dissolve 2 mg of the HCl salt in 0.5 mL of high-purity DMSO-d6 for NMR. For LC-MS, dilute a 10 µL aliquot of this solution into 1 mL of LC-MS grade Methanol containing 0.1% Formic Acid.

  • NMR Acquisition:

    • Acquire a standard 1H spectrum (16 scans). Ensure the water peak in DMSO (~3.3 ppm) does not obscure the aromatic region.

    • Acquire an 11B NMR spectrum using boron-free quartz tubes if possible, or run a background subtraction to eliminate the borosilicate glass signal (broad peak at ~0 ppm). A sharp signal at ~28.5 ppm confirms the monomeric boronic acid.

  • LC-MS Acquisition: Run a 5-minute gradient (5% to 95% Acetonitrile in Water + 0.1% FA) on a C18 column. Monitor both ESI+ and ESI-.

    • Validation Check: The presence of m/z 179.06[4] in ESI+ and m/z 177.04[4] in ESI- at the same retention time validates the intact free base mass.

Protocol B: Optimized Suzuki-Miyaura Cross-Coupling

Rationale: Because the boronic acid is an HCl salt, the stoichiometry of the base must be adjusted. Standard couplings use 2.0 equivalents of base; here, we use 3.0 equivalents (1.0 eq to neutralize the HCl salt, 2.0 eq to activate the boronic acid to the reactive boronate complex).

  • Reaction Setup: To an oven-dried vial, add the aryl halide (1.0 eq), (2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride (1.2 eq), and K2CO3 (3.0 eq).

  • Catalyst Addition: Add Pd(dppf)Cl2 (0.05 eq). The bidentate dppf ligand suppresses undesired protodeboronation by accelerating the transmetalation step.

  • Solvent & Degassing: Add a 4:1 mixture of 1,4-Dioxane and Water (0.2 M concentration). Purge the vial with Nitrogen for 5 minutes. Water is critical here to dissolve the K2CO3 and facilitate the formation of the reactive boronate species.

  • Execution & Monitoring: Heat the reaction at 80 °C for 4–6 hours. Monitor via the LC-MS method described in Protocol A.

    • Validation Check: The disappearance of the m/z 179.06 peak and the emergence of the product mass indicate successful transmetalation and reductive elimination.

References

  • PubChemLite Database. "2-aminobenzo[d]oxazol-5-ylboronic acid hydrochloride - CID 46199574". University of Luxembourg. URL: [Link]

Sources

Comparative

A Comparative Guide to the Biological Potential of (2-Aminobenzo[d]oxazol-5-yl)boronic Acid Derivatives

This guide provides a comprehensive technical analysis of (2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride and its derivatives. Designed for researchers, medicinal chemists, and drug development professionals, this...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical analysis of (2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride and its derivatives. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes current knowledge, compares against relevant molecular classes, and provides actionable experimental protocols to explore the therapeutic potential of this promising chemical scaffold.

Introduction: A Tale of Two Pharmacophores

In the landscape of modern medicinal chemistry, the strategic combination of validated pharmacophores is a cornerstone of rational drug design. The scaffold, (2-Aminobenzo[d]oxazol-5-yl)boronic acid, represents a compelling fusion of two such moieties: the versatile 2-aminobenzoxazole core and the functionally unique boronic acid group.

  • The 2-Aminobenzoxazole Scaffold: Benzoxazoles are a prominent class of heterocyclic compounds containing a benzene ring fused to an oxazole ring.[1] This "privileged structure" is found in numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1] The 2-amino substitution provides a key vector for synthetic modification and a critical hydrogen-bonding group for molecular recognition.

  • The Boronic Acid Moiety: Once considered potentially toxic, boron-containing compounds have undergone a renaissance in drug discovery, largely initiated by the FDA approval of the proteasome inhibitor Bortezomib (Velcade®) in 2003.[2][3] The utility of the boronic acid group stems from the empty p-orbital on the boron atom, which allows it to form reversible covalent bonds with biological nucleophiles, most notably the hydroxyl groups of serine or threonine residues within enzyme active sites.[2][4] This unique mechanism of action has led to the development of potent and selective inhibitors for various enzyme classes.[5]

This guide will deconstruct the potential of the combined scaffold, examine the known activities of its components, provide comparative data against alternative structures, and outline robust methodologies for its investigation.

The Core Molecule: (2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride

The parent compound of this series is a stable, synthetically accessible molecule. While extensive biological data on its direct derivatives are not yet widely published, its structure suggests significant potential.

  • Chemical Structure: C₇H₇BN₂O₃ · HCl[6][7]

  • Molecular Weight: 214.42 g/mol (hydrochloride salt)[8]

  • Key Features: The molecule presents the 2-amino group for potential derivatization, the benzoxazole core for broad biological activity, and the boronic acid at the 5-position, poised to interact with enzymatic targets.

Mechanism of Action: The Role of the Boronic Acid "Warhead"

The primary hypothesis for the biological activity of boronic acid-containing molecules is their function as transition-state analogue inhibitors. The boron atom acts as an electrophile that is attacked by a nucleophilic residue (e.g., serine) in an enzyme's catalytic site. This forms a stable, tetrahedral boronate adduct, effectively inactivating the enzyme.[9] This interaction is typically reversible, which can be advantageous in reducing off-target effects.[10]

Caption: Reversible covalent inhibition by a boronic acid derivative.

This mechanism is central to the action of drugs like Bortezomib (proteasome inhibitor) and Vaborbactam (β-lactamase inhibitor).[3][11] Therefore, derivatives of (2-Aminobenzo[d]oxazol-5-yl)boronic acid are prime candidates for screening against serine proteases, threonine proteases, and other enzymes with key nucleophilic residues.

Comparative Analysis: A Case Study on the 2-Aminobenzoxazole Scaffold

While data on the title compound is emerging, a powerful comparative analysis can be drawn from extensive structure-activity relationship (SAR) studies on other 2-aminobenzoxazole derivatives. A notable example is the development of inhibitors for the sphingosine-1-phosphate (S1P) transporter, Spinster Homolog 2 (Spns2).[12][13] Targeting Spns2 is a therapeutic strategy for autoimmune diseases like multiple sclerosis.[14]

The following table summarizes data from a study that identified 2-aminobenzoxazole as a viable scaffold for Spns2 inhibition, demonstrating how modifications to the core structure impact biological activity.[12][13]

Compound IDR Group (Substitution on 2-Amino Group)% Inhibition at 1 µMIC₅₀ (nM)Key Insight
32d -(CH₂)₅NH₂35%-Increasing the length of the alkylamine linker improves activity.[13]
32e -(CH₂)₅NH(CH₃)Ameliorated Activity-A tertiary amine reduces potency compared to the primary amine.[12]
32f -(CH₂)₅NH(CH₂)₂NH₂Restored Potency-Re-introducing polarity with an additional amino group restores activity.[12]
32g CyclohexylamineNot Tolerated-Bulky, exocyclic amines are detrimental to activity.[12]
33p -(CH₂)₆-N-heterocycle variant-94 ± 6Optimized linker and terminal group lead to a potent inhibitor.[12][14]

Analysis of Experimental Choices: The researchers systematically explored the chemical space around the 2-amino position.

  • Linker Length: They varied the carbon chain length (e.g., from 2 to 5 carbons in compounds 32a-d) to optimize the distance between the benzoxazole core and the terminal polar group, searching for the ideal geometry to fit the binding pocket.[13]

  • Terminal Group Polarity: The comparison between primary (32d), tertiary (32e), and poly-amine (32f) terminal groups demonstrates a clear requirement for specific hydrogen bonding capabilities at the terminus of the side chain.[12]

  • Cyclic vs. Acyclic Groups: Testing cyclic amines (32g-i) revealed that the topology of the side chain is critical, with flexible, linear chains being favored over rigid, exocyclic structures in this specific target.[12]

This case study powerfully illustrates the druggability of the 2-aminobenzoxazole scaffold and provides a logical roadmap for how derivatives of (2-aminobenzo[d]oxazol-5-yl)boronic acid could be similarly optimized.

Comparison with Alternative Scaffolds

To fully appreciate the potential of this scaffold, it is useful to compare it with other boron-containing heterocycles and related non-boron structures.

ScaffoldExample CompoundKey Structural DifferencePrimary Mechanism/Target
Aryl Boronic Acid (2-Aminobenzo[d]oxazol-5-yl)boronic acidBoron is exocyclic to the heterocyclic ring system.Reversible covalent inhibition of enzymes (e.g., proteases).[2]
Benzoxaborole Tavaborole (AN2690)Boron is part of the five-membered heterocyclic ring.Forms an adduct with the terminal ribose of tRNA, inhibiting leucyl-tRNA synthetase.[9]
2-Aminobenzothiazole Riluzole (structurally related)Contains a sulfur atom instead of an oxygen atom in the five-membered ring.Wide range of activities, including modulation of glutamate transmission (Riluzole).[15][16]

The key distinction lies in the presentation of the boron atom. In our title compound, it acts as an independent functional group appended to the benzoxazole core. In benzoxaboroles, the boron is integral to the heterocyclic system, giving it unique properties for interacting with targets like tRNA.[9]

Experimental Protocols

To facilitate research in this area, we provide the following validated experimental workflows.

Protocol 1: General Serine Protease Inhibition Assay

This protocol is designed to screen for inhibitory activity against a common target class for boronic acids.

Objective: To determine the IC₅₀ of a test compound against a model serine protease (e.g., Trypsin, Chymotrypsin, or Neutrophil Elastase).

Materials:

  • Serine protease of interest (e.g., Human Neutrophil Elastase, Sigma-Aldrich)

  • Fluorogenic substrate (e.g., MeOSuc-AAPV-AMC)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl

  • Test Compound (dissolved in DMSO)

  • 96-well black, flat-bottom microplate

  • Plate reader with fluorescence capabilities (Ex/Em suitable for AMC, e.g., 360/460 nm)

Procedure:

  • Compound Preparation: Prepare a serial dilution of the (2-Aminobenzo[d]oxazol-5-yl)boronic acid derivative in 100% DMSO. A typical starting concentration is 10 mM.

  • Assay Plate Setup:

    • Add 2 µL of the diluted compound or DMSO (for control wells) to the appropriate wells of the 96-well plate.

    • Add 178 µL of Assay Buffer to all wells.

    • Add 10 µL of the serine protease solution (final concentration ~10 nM, to be optimized) to all wells except the "no enzyme" blank.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme. This step is critical for reversible covalent inhibitors.

  • Reaction Initiation: Add 10 µL of the fluorogenic substrate (final concentration equal to its Kₘ value, e.g., 100 µM) to all wells to start the reaction.

  • Kinetic Measurement: Immediately place the plate in the plate reader, pre-set to 37°C. Measure the fluorescence every 60 seconds for 30 minutes.

  • Data Analysis:

    • Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Normalize the rates to the DMSO control (100% activity) and the "no enzyme" control (0% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Protocol 2: Proposed Synthetic Workflow for Derivatization

The following workflow outlines a general strategy for creating a library of derivatives from the parent compound for SAR studies.

Caption: General synthetic strategies for derivative library creation.

Rationale for Synthetic Choices:

  • Boronic Acid Protection: The workflow begins with the pinacol ester form of the boronic acid. This is a common protecting group strategy to prevent the boronic acid from interfering with subsequent reactions; it is typically stable to many reaction conditions and can be easily removed at the final step.[11]

  • Modification of the 2-Amino Group: The 2-amino group is the most accessible handle for derivatization. Standard amide coupling reactions (using reagents like HATU) or N-alkylation reactions can be used to introduce a wide variety of side chains, allowing for a systematic SAR exploration similar to the Spns2 inhibitor case study.[12]

Conclusion and Future Outlook

The (2-Aminobenzo[d]oxazol-5-yl)boronic acid scaffold is a molecule of significant, albeit largely untapped, potential. By combining the proven biological relevance of the 2-aminobenzoxazole core with the unique mechanistic advantages of the boronic acid "warhead," this class of compounds represents a fertile ground for the discovery of novel therapeutics.

Future research should focus on:

  • Synthesis of a Diverse Library: Employing the synthetic strategies outlined above to create a range of derivatives with varied physicochemical properties.

  • Broad Biological Screening: Testing these derivatives against a panel of serine/threonine proteases, kinases, and other enzyme classes implicated in diseases such as cancer, inflammation, and infectious diseases.

  • Head-to-Head Comparison: Directly comparing the potency and selectivity of these novel boronic acid derivatives against established inhibitors and alternative scaffolds like benzoxaboroles.

This guide provides the foundational knowledge and practical methodologies to empower researchers to unlock the full therapeutic potential of this exciting molecular architecture.

References

  • Molecules. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link][2][11]

  • Molecules. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. [Link][3]

  • PMC. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. [Link][5]

  • Drug Discovery & Development. (2017). Simple Synthesis Method Yields Boronic Acid-Based Drugs. [Link][10]

  • International Journal of Pharmaceutical Sciences Review and Research. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. [Link][1]

  • SpringerLink. (2025). An Introduction to the Therapeutic Potential of Boronic Acid Derivatives. [Link][4]

  • PMC. (2023). 2-Aminobenzoxazole Derivatives as Potent Inhibitors of the Sphingosine-1-phosphate Transporter Spinster Homolog 2 (Spns2). [Link][12]

  • ACS Publications. (2023). 2-Aminobenzoxazole Derivatives as Potent Inhibitors of the Sphingosine-1-Phosphate Transporter Spinster Homolog 2 (Spns2). [Link][13]

  • ACS Publications. (2015). Recent Developments in the Chemistry and Biological Applications of Benzoxaboroles. [Link][9]

  • Figshare. (2023). 2‑Aminobenzoxazole Derivatives as Potent Inhibitors of the Sphingosine-1-Phosphate Transporter Spinster Homolog 2 (Spns2). [Link][14]

  • PubChem. (n.d.). 2-aminobenzo[d]oxazol-5-ylboronic acid hydrochloride. [Link][7]

  • International Journal of Pharmaceutical Sciences Review and Research. (2021). A Review on Benzoxazole Containing Heterocyclic Compounds as a Wonder Medication for Thousands of Ailments. [Link]

  • PMC. (2021). Synthesis of biologically active derivatives of 2-aminobenzothiazole. [Link][15]

  • Semantic Scholar. (2020). Efficient Synthesis of Hydroxy-Substituted 2‐Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as. [Link][16]

Sources

Validation

comparative study of palladium catalysts for Suzuki coupling with hindered boronic acids

Comparative Study of Palladium Catalysts for Suzuki Coupling with Hindered Boronic Acids The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern carbon-carbon bond formation. However, the synthesis of steri...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Study of Palladium Catalysts for Suzuki Coupling with Hindered Boronic Acids

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern carbon-carbon bond formation. However, the synthesis of sterically hindered biaryls—particularly tri- and tetra-ortho-substituted systems—remains a formidable challenge in drug discovery and materials science. Traditional catalysts like Pd(PPh3​)4​ often fail in these environments due to sluggish transmetalation and competitive protodeboronation of the boronic acid.

This guide provides an objective, data-driven comparison of high-performance palladium catalysts specifically engineered to overcome steric bottlenecks, detailing the mechanistic causality behind their efficacy and providing field-validated experimental protocols.

Mechanistic Bottlenecks in Hindered Systems

To select the appropriate catalyst, one must first understand why standard systems fail. The catalytic cycle of the Suzuki-Miyaura reaction consists of oxidative addition, transmetalation, and reductive elimination.

In sterically encumbered systems, transmetalation becomes the rate-limiting bottleneck[1]. The steric clash between an ortho-substituted aryl palladium intermediate and a bulky boronic acid prevents the formation of the critical pre-transmetalation complex. Furthermore, once the diaryl palladium species is formed, reductive elimination requires the two aryl groups to adopt a cis geometry. If the ligand lacks sufficient steric bulk (bite angle), the complex remains trapped, leading to catalyst decomposition (palladium black) or side reactions like homocoupling.

G Pd0 Active L-Pd(0) OA Oxidative Addition (Fast with electron-rich ligands) Pd0->OA Aryl Halide PdII_Halide L-Pd(II)(Ar)X OA->PdII_Halide TM Transmetalation BOTTLENECK (Steric clash with hindered boronic acids) PdII_Halide->TM Hindered Boronic Acid + Base PdII_Diaryl L-Pd(II)(Ar)(Ar') TM->PdII_Diaryl RE Reductive Elimination (Accelerated by bulky ligands) PdII_Diaryl->RE RE->Pd0 Regeneration Product Hindered Biaryl Product RE->Product

Caption: Mechanistic bottlenecks in the Suzuki-Miyaura catalytic cycle for hindered substrates.

Comparative Analysis of High-Performance Catalysts

Modern ligand design has solved these bottlenecks by employing the "bulky yet electron-rich" paradigm. Below is an objective comparison of the three premier catalyst classes for hindered couplings.

A. Buchwald Precatalysts: XPhos Pd G3 & SPhos Pd G3

Dialkylbiaryl phosphine ligands (Buchwald ligands) such as XPhos and SPhos are the industry standard for hindered couplings[2].

  • Causality of Performance: The electron-rich dicyclohexylphosphine moiety accelerates oxidative addition. Crucially, the bulky triisopropylphenyl (in XPhos) or dimethoxyphenyl (in SPhos) lower ring interacts with the palladium center, creating a highly congested steric environment that forces the two reacting aryl groups together, dramatically accelerating reductive elimination[3].

  • The G3 Advantage: First-generation catalysts required basic activation that was often incomplete. The Generation 3 (G3) precatalysts activate via a predictable pathway: deprotection of the complex yields a Pd-amido intermediate, which reductively eliminates to form the active L-Pd(0) species, a methanesulfonate salt, and carbazole[4]. This ensures a strict 1:1 Ligand-to-Palladium ratio, preventing the excess ligand from inhibiting the catalytic cycle.

B. N-Heterocyclic Carbenes (NHCs): PEPPSI-IPr & PEPPSI-IPent

PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) complexes utilize NHC ligands instead of phosphines[5].

  • Causality of Performance: NHCs are stronger σ -donors than phosphines, which tightly binds the palladium center and prevents catalyst degradation into inactive palladium black[6]. The massive steric bulk of the diisopropylphenyl (IPr) or isopentyl (IPent) groups on the imidazole nitrogen atoms acts as a "steric wall." This not only protects the metal center but also lowers the activation energy required for the reductive elimination of highly hindered tetra-ortho-substituted biaryls[7].

C. Fu's Catalyst: Pd2​(dba)3​ / P(t-Bu)3​
  • Causality of Performance: Tri-tert-butylphosphine is exceptionally electron-rich and sterically demanding. This system operates via a monophosphine L-Pd(0) active species. While highly effective for hindered aryl chlorides[8], it is highly sensitive to air and moisture compared to the bench-stable G3 and PEPPSI precatalysts, making it less favorable for routine high-throughput screening.

Quantitative Data: Catalyst Performance Summary

The following table synthesizes experimental yield data for the coupling of sterically hindered substrates (e.g., 2-chloro-m-xylene or 2,4,6-triisopropylbromobenzene with ortho-substituted boronic acids) across different catalyst systems[7][8][9][10].

Catalyst SystemActive Ligand TypeOptimal Base / SolventCatalyst LoadingTypical Yield (Tetra-ortho biaryls)Stability / Handling
XPhos Pd G3 Biaryl Phosphine K3​PO4​ / THF: H2​O 0.05 - 1.0 mol%85 - 95% Excellent (Bench stable)
SPhos Pd G3 Biaryl Phosphine K3​PO4​ / Toluene: H2​O 1.0 - 2.0 mol%80 - 90% Excellent (Bench stable)
PEPPSI-IPr NHC K2​CO3​ / Dioxane0.5 - 2.0 mol%84 - 98% Excellent (Air/Moisture stable)
Pd2​(dba)3​ / P(t-Bu)3​ Trialkyl Phosphine KF or K3​PO4​ / Dioxane2.0 - 5.0 mol%70 - 85% Poor (Glovebox required)
Pd(PPh3​)4​ Triaryl Phosphine Na2​CO3​ / Toluene5.0 - 10.0 mol%< 10% Moderate

Experimental Workflows & Protocols

When executing hindered couplings, the choice of base and solvent is as critical as the catalyst. A biphasic system (e.g., THF/Water or Toluene/Water) is generally required to ensure that both the organic substrates and the inorganic base ( K3​PO4​ ) remain fully solvated, which is necessary for the transmetalation step.

DecisionTree Start Substrate Evaluation Hindrance Degree of Steric Hindrance? Start->Hindrance Moderate Moderate (Mono-ortho) Hindrance->Moderate Extreme Extreme (Di-ortho / Tetra-ortho) Hindrance->Extreme Cat1 Pd(dppf)Cl2 or SPhos Pd G2 Moderate->Cat1 Cat2 XPhos Pd G3 / PEPPSI-IPr Extreme->Cat2 Base Base Selection Cat1->Base Cat2->Base K3PO4 Aqueous K3PO4 (Biphasic) Base->K3PO4

Caption: Decision tree for selecting palladium catalysts and conditions for hindered Suzuki couplings.

Self-Validating Protocol: Hindered Suzuki Coupling using XPhos Pd G3

This protocol is designed as a self-validating system: the use of a pinacol boronate ester minimizes protodeboronation[10], and the biphasic solvent ensures phase-transfer efficiency.

Reagents:

  • Aryl halide (1.0 equiv, e.g., 1.0 mmol)

  • Hindered Arylboronic acid pinacol ester (1.5 equiv, 1.5 mmol)

  • XPhos Pd G3 (0.5 to 1.0 mol%)

  • K3​PO4​ (3.0 equiv, 3.0 mmol)

  • Solvent: THF / H2​O (4:1 ratio, 0.2 M)

Step-by-Step Methodology:

  • Preparation under Inert Atmosphere: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, arylboronic acid pinacol ester, XPhos Pd G3, and K3​PO4​ .

  • Degassing: Evacuate the flask and backfill with Argon (repeat 3 times) to remove oxygen, which can oxidize the active L-Pd(0) species.

  • Solvent Addition: Add degassed THF and degassed deionized water via syringe. Causality note: The water dissolves the K3​PO4​ , generating the reactive boronate complex required for transmetalation without precipitating the organic components.

  • Reaction Execution: Heat the biphasic mixture to 60 °C with vigorous stirring (1000 rpm) to ensure maximum interfacial surface area between the aqueous and organic layers.

  • Monitoring: Monitor the reaction via LC-MS or TLC. Hindered couplings typically reach completion within 2 to 12 hours depending on the exact steric bulk.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate, and wash with brine. Filter the organic layer through a short pad of Celite to remove precipitated palladium black and carbazole byproducts. Concentrate under reduced pressure and purify via flash chromatography.

References

  • Wolfe JP, Buchwald SL. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. Available at:[Link]

  • Littke AF, Dai C, Fu GC. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Organic Chemistry Portal. Available at:[Link]

  • Lei P, Meng G, Ling Y, An J, Szostak M. Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides. Organic Chemistry Portal. Available at: [Link]

  • ACS Publications. Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls. Available at:[Link]

  • MDPI. Palladium PEPPSI-IPr Complex Supported on a Calix[8]arene: A New Catalyst for Efficient Suzuki–Miyaura Coupling of Aryl Chlorides. Available at:[Link]

  • ACS Publications. Bulky Yet Flexible Pd-PEPPSI-IPent An for the Synthesis of Sterically Hindered Biaryls in Air. Available at:[Link]

  • ACS Publications. Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Available at:[Link]

Sources

Comparative

A Senior Application Scientist's Comparative Guide to Purity Assessment of (2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride

Introduction: The Critical Role of Purity in a Versatile Building Block (2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride is a key intermediate in modern medicinal chemistry and materials science. The benzoxazole sc...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Purity in a Versatile Building Block

(2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride is a key intermediate in modern medicinal chemistry and materials science. The benzoxazole scaffold is a privileged structure found in numerous pharmacologically active agents, exhibiting activities ranging from antifungal to anti-inflammatory.[1][2][3] The boronic acid moiety makes it an invaluable partner in Suzuki-Miyaura cross-coupling reactions, enabling the construction of complex biaryl systems central to many drug discovery programs.[4]

However, the utility of this building block is directly contingent on its purity. The presence of impurities can have profound consequences, leading to poor yields in subsequent synthetic steps, the formation of undesired side products, and, most critically, the introduction of potentially mutagenic substances into active pharmaceutical ingredients (APIs).[5][6] Boronic acids as a class have been identified as potential bacterial mutagens, necessitating highly sensitive analytical methods to ensure their levels are controlled according to regulatory guidelines like ICH M7.[5]

This guide provides an in-depth comparison of the principal analytical techniques for assessing the purity of synthesized (2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride. We will move beyond simple protocol recitation to explore the causality behind methodological choices, offering a framework for selecting the most appropriate technique for your specific analytical challenge—from routine quality control to exhaustive impurity profiling and reference standard certification.

Anticipating the Challenge: Common Impurities in Boronic Acid Synthesis

Effective purity assessment begins with an understanding of what impurities are likely to be present. For (2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride, these can be broadly categorized:

  • Process-Related Impurities: Unreacted starting materials from the benzoxazole synthesis (e.g., substituted o-aminophenols)[7] or residual reagents and catalysts.

  • Inherent Instability Products: Boronic acids are prone to specific degradation pathways.

    • Boroxines (Anhydrides): The most common impurity, formed by the intermolecular dehydration of three boronic acid molecules to form a stable six-membered ring.[8][9] This process is reversible in the presence of coordinating solvents.

    • Protodeboronation Products: The cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This results in the formation of 2-aminobenzoxazole and boric acid. This degradation can be catalyzed by residual metals or occur under acidic or basic conditions.[6]

    • Oxidation Products: Conversion of the boronic acid to a hydroxyl group.

Impurity Class Example Structure/Description Typical Origin Recommended Detection Method(s)
Boroxine Trimer Cyclic anhydride of three moleculesInherent dehydrationNMR, MS (with careful interpretation)
Protodeboronation 2-Aminobenzoxazole + Boric AcidDegradation (hydrolysis)HPLC, LC-MS, NMR
Starting Materials e.g., 4-Bromo-2-aminophenolIncomplete reactionHPLC, LC-MS
Residual Solvents e.g., Dioxane, THF, ToluenePurification process¹H NMR, GC-MS (if volatile)

Workflow for Comprehensive Purity Analysis

A multi-faceted approach is essential for a complete purity profile. The following workflow illustrates how different analytical techniques can be integrated to provide a comprehensive assessment, from initial screening to absolute quantification.

G cluster_0 Sample Reception & Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Reporting A Synthesized Batch of (2-Aminobenzo[d]oxazol-5-yl)boronic acid HCl B Homogenize Sample & Prepare Stock Solution (e.g., in DMSO or Methanol) A->B C HPLC-UV/DAD (Purity Assay & Impurity Profile) B->C Aliquot D LC-MS (Impurity Identification & Trace Analysis) B->D Aliquot E qNMR (¹H) (Absolute Purity & Solvent Content) B->E Aliquot F TGA (Residual Water/Solvent & Thermal Stability) B->F Aliquot G Quantify Impurities (Area % or vs. Standard) C->G H Identify Unknowns (Mass-to-Charge Ratio) D->H I Calculate Absolute Purity (vs. Internal Standard) E->I J Determine Mass Loss (Weight % vs. Temperature) F->J K Final Purity Report & Certificate of Analysis G->K H->K I->K J->K G A 1. Sample Prep ~1 mg/mL in 50:50 Acetonitrile:Water B 2. HPLC System (C18 Column, 40°C) A->B C 3. Gradient Elution (Water/ACN with 0.1% Formic Acid) B->C D 4. DAD Detection (210-400 nm) C->D E 5. Data Analysis (Peak Integration, Area % Purity) D->E G A 1. Accurately weigh Analyte (~15 mg) and Internal Std (~5 mg Maleic Acid) B 2. Dissolve in DMSO-d6 (~0.7 mL) in an NMR tube A->B C 3. Acquire ¹H NMR Spectrum (≥400 MHz, long relaxation delay, e.g., d1=30s) B->C D 4. Process Data (Phasing, Baseline Correction, Integration) C->D E 5. Calculate Purity using the qNMR equation D->E

Sources

Validation

A Researcher's Guide to Navigating the Critical Choice of Base in Suzuki-Miyaura Reactions

The Suzuki-Miyaura cross-coupling reaction stands as a titan in the world of synthetic chemistry, prized for its reliability and vast scope in forging carbon-carbon bonds.[1] For researchers in pharmaceuticals and materi...

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Author: BenchChem Technical Support Team. Date: March 2026

The Suzuki-Miyaura cross-coupling reaction stands as a titan in the world of synthetic chemistry, prized for its reliability and vast scope in forging carbon-carbon bonds.[1] For researchers in pharmaceuticals and materials science, it is an indispensable tool. While the palladium catalyst and ligand often take center stage, the selection of a seemingly simple reagent—the base—is a critical, and often decisive, parameter that dictates the success, efficiency, and cleanliness of the reaction.

This guide provides an in-depth comparison of the efficacy of different bases used in Suzuki-Miyaura reactions. Moving beyond a simple list of options, we will delve into the mechanistic roles of the base, present comparative experimental data, and offer practical protocols to empower you to make informed, data-driven decisions for your specific synthetic challenges.

The Multifaceted Role of the Base: More Than a Simple Proton Scavenger

To effectively choose a base, one must first understand its crucial functions within the catalytic cycle. The base is not merely present to neutralize the acid generated; it is an active participant, influencing multiple key steps.[2][3]

The primary and most widely accepted role of the base is to activate the organoboron species.[3] It reacts with the boronic acid to form a more nucleophilic boronate "ate" complex (e.g., [R-B(OH)₃]⁻).[4][5] This anionic species is significantly more reactive and readily transfers its organic group to the palladium(II) center during the transmetalation step, which is often the rate-determining step of the entire cycle.[3][6]

However, the base's influence doesn't stop there. Mechanistic studies have revealed at least two other significant roles:

  • Formation of Palladium Intermediates: The base can react with the initial oxidative addition product (Ar-Pd(II)-X) to form a more reactive palladium complex, such as a hydroxo- or alkoxo-palladium species (Ar-Pd(II)-OR).[1][7]

  • Acceleration of Reductive Elimination: In some systems, the base has been shown to facilitate the final reductive elimination step, where the desired biaryl product is formed and the Pd(0) catalyst is regenerated.[1][4]

The interplay of these roles is visually captured in the catalytic cycle below.

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_base Role of Base pd0 Pd(0)L n oa_complex Ar-Pd(II)(X)L n (Oxidative Addition Product) pd0->oa_complex Oxidative Addition tm_complex Ar-Pd(II)(Ar')L n (Transmetalation Product) oa_complex->tm_complex Transmetalation tm_complex->pd0 Reductive Elimination reactants Ar-X + Ar'-B(OH)₂ product Ar-Ar' base_node Base (e.g., OH⁻) boronic_acid Ar'-B(OH)₂ boronate [Ar'-B(OH)₃]⁻ (Activated Boronate) boronic_acid->boronate Activation boronate->oa_complex Facilitates Transmetalation

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

A Comparative Analysis of Common Bases

The choice of base is highly dependent on the substrates, catalyst, and solvent system.[8] Below is a comparative analysis of the most frequently used classes of bases, highlighting their strengths and weaknesses.

Carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃)

Carbonates are the most widely used bases in Suzuki couplings due to their moderate basicity, low cost, and broad compatibility.

  • Sodium Carbonate (Na₂CO₃): Often the first choice for reaction optimization due to its low cost and effectiveness with a wide range of substrates.[8][9] It is typically used in aqueous-organic solvent mixtures.

  • Potassium Carbonate (K₂CO₃): Similar to Na₂CO₃, it is a reliable and cost-effective choice. In some cases, it can offer slightly better performance.

  • Cesium Carbonate (Cs₂CO₃): While significantly more expensive, Cs₂CO₃ is often superior for challenging couplings.[10][11] Its higher solubility in many organic solvents can be a distinct advantage, leading to higher yields and faster reaction times.[12][13] The large, "soft" cesium cation is also thought to play a role in stabilizing intermediates or preventing catalyst deactivation.[10]

Phosphates (K₃PO₄)

Tripotassium phosphate is a stronger, non-nucleophilic base that has carved out a niche for solving specific problems.

  • Efficacy with Hindered Substrates: K₃PO₄ is particularly effective for reactions involving sterically demanding aryl chlorides or challenging boronic acids.[8]

  • Preventing Side Reactions: Its use can suppress side reactions like protodeboronation (the undesired cleavage of the C-B bond), which can be problematic with other bases. It is often the base of choice for couplings involving sensitive heteroaryl substrates.[8][14]

Hydroxides (NaOH, KOH, Ba(OH)₂)

Hydroxides are strong, inexpensive bases that can be very effective but must be used with caution.

  • High Reactivity: Their strength can drive difficult couplings to completion. Barium hydroxide (Ba(OH)₂) in particular has been shown to be effective for coupling sterically hindered arylboronic acids.[4]

  • Risk of Side Reactions: The high nucleophilicity of the hydroxide ion can lead to undesired side reactions, most notably the hydrolysis of ester or amide functional groups present in the substrates.[8] Careful control of temperature and reaction time is essential.

Alkoxides (KOtBu, KOEt)

Potassium tert-butoxide and other alkoxides are very strong bases typically used in anhydrous conditions.

  • Anhydrous Conditions: They are valuable when water must be excluded from the reaction, for instance, with extremely water-sensitive substrates.

  • Coupling Inert Partners: Their high basicity can activate otherwise unreactive C-Cl or C-F bonds and promote the coupling of stable and inert boronic acids.[15][16][17]

Data-Driven Comparison of Common Bases

To provide a clearer picture, the following table summarizes quantitative data from a screening study for the coupling of 4-bromotoluene with phenylboronic acid. Note that these yields are highly substrate- and condition-dependent and should be used as a general guide.[2][3]

BaseTypical Yield (%)Typical Reaction Time (h)Key AdvantagesKey Considerations
Na₂CO₃ 90-982-12Cost-effective, widely applicable, good starting point.[8][9]Moderate strength, may be insufficient for challenging substrates.
K₂CO₃ 92-982-12Similar to Na₂CO₃, sometimes slightly more effective.Can be hygroscopic.
Cs₂CO₃ 95-991-8Excellent for difficult couplings, high solubility.[10][12]High cost compared to other carbonates.
K₃PO₄ 88-982-10Ideal for hindered substrates and heteroaryl couplings.[8]Can be less effective for simple, unhindered couplings.
NaOH 70-904-16Strong, inexpensive.Risk of nucleophilic attack on sensitive functional groups.[8]
KOtBu 85-951-6Very strong, useful for unreactive partners and anhydrous conditions.[16]Air and moisture sensitive, can promote side reactions.

Practical Guide: A General Protocol for Base Screening

The most reliable way to determine the optimal base for a novel transformation is through systematic screening. This protocol provides a robust, self-validating workflow for comparing the efficacy of different bases under identical conditions.

Workflow cluster_prep 1. Preparation cluster_setup 2. Reaction Setup (Parallel) cluster_reaction 3. Reaction cluster_analysis 4. Analysis prep_reagents Prepare stock solutions of: - Aryl Halide - Boronic Acid - Pd Catalyst/Ligand setup_vials Aliquot stock solutions into separate, labeled reaction vials prep_reagents->setup_vials add_bases Add a different base (e.g., Na₂CO₃, K₃PO₄, Cs₂CO₃) to each respective vial setup_vials->add_bases add_solvent Add degassed solvent system (e.g., Dioxane/H₂O) add_bases->add_solvent purge Purge each vial with inert gas (N₂ or Ar) add_solvent->purge heat Heat all vials to the desired temperature with identical stirring purge->heat monitor Monitor reaction progress (TLC, LC-MS, GC-MS) at set time points (e.g., 1h, 4h, 12h) heat->monitor quench Quench reactions and perform aqueous workup monitor->quench analyze Analyze crude product mixture (e.g., ¹H NMR with internal standard) to determine conversion/yield quench->analyze compare Compare results to identify the optimal base analyze->compare

Troubleshooting workflow for homocoupling.
Detailed Experimental Protocol

Materials:

  • Aryl halide (1.0 mmol scale for each reaction)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Phosphine ligand (e.g., SPhos, 4 mol%)

  • Bases to be screened (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0 mmol, 2.0 equiv each)

  • Solvent system (e.g., Dioxane/H₂O, 4:1 mixture, degassed)

  • Inert atmosphere (Nitrogen or Argon)

  • Reaction vials with stir bars

Procedure:

  • Preparation: To a set of identical reaction vials, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (0.02 mmol), and phosphine ligand (0.04 mmol).

  • Base Addition: To each individual vial, add one of the selected bases (2.0 mmol). Ensure each vial is clearly labeled with the base being used.

  • Solvent Addition: Add the degassed solvent system (e.g., 5 mL of 4:1 Dioxane/H₂O) to each vial.

  • Inerting: Seal the vials and purge with an inert gas (N₂ or Ar) for 5-10 minutes.

  • Reaction: Place all vials in a pre-heated reaction block or oil bath set to the desired temperature (e.g., 100 °C). Stir the reactions at a consistent rate.

  • Monitoring: Monitor the reactions by taking small aliquots at regular intervals and analyzing them by a suitable technique (e.g., LC-MS or GC-MS) to track product formation and consumption of starting materials.

  • Workup: Once the leading reaction reaches completion (or after a set time, e.g., 12 hours), cool all vials to room temperature. Dilute each mixture with water (10 mL) and extract with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).

  • Analysis: Combine the organic layers for each reaction, dry over anhydrous Na₂SO₄, filter, and concentrate. Analyze the crude residue by ¹H NMR using an internal standard to accurately determine the yield for each base.

Conclusion

There is no single "best" base for the Suzuki-Miyaura reaction. The optimal choice is a nuanced decision that depends on a careful balance of substrate reactivity, functional group tolerance, desired reaction rate, and cost. While carbonates like Na₂CO₃ serve as an excellent and economical starting point for many systems, stronger or more specialized bases like K₃PO₄ and Cs₂CO₃ are invaluable tools for overcoming common challenges such as sterically hindered substrates or competing side reactions.[8][18] A systematic, parallel screening approach, as outlined in this guide, remains the most powerful strategy for rapidly identifying the ideal conditions to ensure the success of your synthetic endeavors.

References

  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ChemCatChem. Available at: [Link]

  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemCatChem. Available at: [Link]

  • Suzuki reaction. Wikipedia. Available at: [Link]

  • Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. PubMed. Available at: [Link]

  • Recent Advances in the development of Suzuki Miyaura Coupling Reactions. wwjmrd.com. Available at: [Link]

  • Iron-Catalyzed C(sp2)-C(sp3) Suzuki Cross-Coupling Using an Alkoxide Base. ResearchGate. Available at: [Link]

  • Iron-Catalyzed C(sp2)–C(sp3) Suzuki–Miyaura Cross-Coupling Using an Alkoxide Base. ACS Publications. Available at: [Link]

  • What is the utility of cesium carbonate while carrying out Suzuki-Miyaura coupling? Quora. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. MDPI. Available at: [Link]

  • Effect of different bases on the Suzuki-Miyaura coupling a. ResearchGate. Available at: [Link]

  • Kinetic and Mechanistic Investigations to Enable a Key Suzuki Coupling for Sotorasib Manufacture: What a Difference a Base Makes. ACS Publications. Available at: [Link]

  • Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews (RSC Publishing). Available at: [Link]

  • CHAPTER 11: Stereospecific and Stereoselective Suzuki–Miyaura Cross-Coupling Reactions. Royal Society of Chemistry. Available at: [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Investigations on the Suzuki−Miyaura and Negishi Couplings with Alkenyl Phosphates: Application to the Synthesis of 1,1-Disubstituted Alkenes. ACS Publications. Available at: [Link]

  • Mechanistic insight into the nickel-catalyzed cross-coupling of aryl phosphates with arylboronic acids: potassium phosphate is not a spectator base but is involved in the transmetalation step in the Suzuki-Miyaura reaction. PubMed. Available at: [Link]

  • CATALYSTS CESIUM. Chemetall. Available at: [Link]

  • Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Chemical.AI. Available at: [Link]

  • How to approach choosing reaction conditions for Suzuki? Reddit. Available at: [Link]

  • Cesium Carbonate. organic-chemistry.org. Available at: [Link]

  • Screening of different bases for Suzuki coupling a. ResearchGate. Available at: [Link]

  • Iron-Catalyzed C(sp2)-C(sp3) Suzuki Cross-Coupling Using an Alkoxide Base. ChemRxiv. Available at: [Link]

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Comparative

A Comparative Guide to the Spectroscopic Analysis of Benzoxazole-Boron Complexes

For Researchers, Scientists, and Drug Development Professionals Introduction: The Rise of Benzoxazole-Boron Complexes in Advanced Materials and Bio-imaging Benzoxazole-boron complexes have emerged as a significant class...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of Benzoxazole-Boron Complexes in Advanced Materials and Bio-imaging

Benzoxazole-boron complexes have emerged as a significant class of fluorophores, garnering considerable attention for their remarkable photophysical properties and diverse applications.[1][2][3][4] These compounds represent an innovative evolution of traditional organic dyes, such as the well-established boron-dipyrromethene (BODIPY) family, by incorporating benzoxazole or benzothiazole ligands into the borane component.[1][2][3][4] This structural modification results in more electron-deficient architectures, leading to unique modes of complexation and addressing limitations of conventional dyes like spectral overlap and self-quenching.[1][2][3][4]

The versatility of benzoxazole-boron complexes has led to their successful application in cutting-edge fields such as organic light-emitting diodes (OLEDs), bio-imaging, and as stimuli-responsive sensors.[1][2][3][4] Their exceptional adaptability is demonstrated by their high fluorescence quantum yields, large molar extinction coefficients, and tunable emission spectra spanning the visible and near-infrared regions.[1][2][3][4] This guide provides a comprehensive comparative analysis of the spectroscopic techniques used to characterize these promising compounds, offering insights into the structure-property relationships that govern their performance and providing detailed experimental protocols for their analysis.

Spectroscopic Characterization Workflow

The comprehensive analysis of a novel benzoxazole-boron complex necessitates a multi-faceted spectroscopic approach to elucidate its structure, purity, and photophysical properties. The following workflow illustrates a logical progression of analysis:

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_elucidation Structural & Photophysical Elucidation Synthesis Synthesis of Benzoxazole-Boron Complex Purification Purification (Column Chromatography/Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹¹B, ¹⁹F) Purification->NMR Structural Backbone MS Mass Spectrometry (ESI-MS) Purification->MS Molecular Weight & Formula UV_Vis UV-Vis Absorption Spectroscopy Purification->UV_Vis Electronic Transitions Structure Structural Confirmation NMR->Structure MS->Structure Fluorescence Fluorescence Spectroscopy UV_Vis->Fluorescence Excitation Photophysics Photophysical Properties UV_Vis->Photophysics Fluorescence->Photophysics

Caption: General workflow for the spectroscopic characterization of benzoxazole-boron complexes.

Comparative Analysis of Spectroscopic Properties

The photophysical properties of benzoxazole-boron complexes are highly tunable through synthetic modifications of the ligand structure. The strategic placement of electron-donating or electron-withdrawing groups can significantly alter the absorption and emission characteristics, as well as the quantum yield. This section provides a comparative overview of the spectroscopic data for a selection of substituted benzoxazole-boron difluoride complexes.

UV-Visible Absorption and Fluorescence Data

The following table summarizes the key photophysical parameters for a series of 2-phenacylbenzoxazole difluoroboranes, illustrating the influence of substituents on their spectroscopic properties.

CompoundSubstituent (R)λabs (nm)aε (M-1cm-1)aλem (nm)aStokes Shift (cm-1)Φfa
1 4-NMe241542,50047530000.98
2 4-OMe35933,50042038000.85
3 4-Me35331,00041038000.75
4 H34929,50040539000.60
5 3-Me35228,00040838000.70
6 3-OMe35027,50040638000.65
7 4-Cl35532,00041238000.55
8 4-Br35632,50041338000.50

aData obtained in acetonitrile.[5]

Expert Insights: The data clearly demonstrates a strong correlation between the electronic nature of the substituent and the resulting photophysical properties. The presence of a strong electron-donating group, such as the dimethylamino group in compound 1 , induces a significant bathochromic (red) shift in both the absorption and emission maxima, accompanied by a remarkably high fluorescence quantum yield.[5] This is attributed to an enhanced intramolecular charge-transfer (ICT) character within the molecule. Conversely, electron-withdrawing groups or less potent electron-donating groups result in blue-shifted spectra and generally lower quantum yields. This tunability is a key advantage of benzoxazole-boron complexes, allowing for the rational design of fluorophores with specific spectral characteristics for targeted applications.

Detailed Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the key spectroscopic techniques employed in the characterization of benzoxazole-boron complexes. These protocols are designed to be self-validating, ensuring the generation of high-quality, reproducible data.

UV-Visible Absorption Spectroscopy

This protocol outlines the procedure for determining the absorption spectrum and molar absorptivity of a benzoxazole-boron complex.

Instrumentation: Dual-beam UV-Vis spectrophotometer.

Materials:

  • Purified benzoxazole-boron complex

  • Spectroscopic grade solvent (e.g., acetonitrile, dichloromethane, or toluene)

  • Volumetric flasks

  • Micropipettes

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Stock Solution Preparation:

    • Accurately weigh approximately 1-2 mg of the benzoxazole-boron complex.

    • Dissolve the compound in a known volume (e.g., 10.00 mL) of the chosen spectroscopic grade solvent in a volumetric flask to create a stock solution of approximately 10-4 M concentration. Ensure complete dissolution, using sonication if necessary.

  • Preparation of Working Solutions:

    • Perform serial dilutions of the stock solution to prepare a series of at least five working solutions with concentrations ranging from approximately 10-6 M to 10-5 M.

  • Instrument Setup:

    • Turn on the spectrophotometer and allow the lamp to stabilize (typically 15-20 minutes).

    • Set the desired wavelength range for scanning (e.g., 250-600 nm).

  • Blank Measurement:

    • Fill a clean quartz cuvette with the pure solvent.

    • Place the cuvette in the reference and sample holders to record a baseline (autozero).

  • Sample Measurement:

    • Starting with the most dilute solution, rinse the sample cuvette twice with a small amount of the solution before filling it.

    • Place the cuvette in the sample holder and record the absorption spectrum.

    • Repeat this process for all working solutions, progressing from the most dilute to the most concentrated.

  • Data Analysis:

    • Determine the wavelength of maximum absorbance (λmax) from the spectra.

    • Create a Beer-Lambert plot of absorbance at λmax versus concentration for the series of working solutions.

    • The plot should be linear with a y-intercept close to zero. The slope of this line corresponds to the molar absorptivity (ε) of the compound.

Fluorescence Spectroscopy

This protocol describes the determination of the excitation and emission spectra, as well as the relative fluorescence quantum yield (Φf) of a benzoxazole-boron complex.

Instrumentation: Spectrofluorometer.

Materials:

  • Solutions prepared for UV-Vis analysis

  • A well-characterized fluorescence standard with a known quantum yield and absorption/emission in a similar spectral region (e.g., quinine sulfate in 0.1 M H2SO4, Φf = 0.546).

  • Spectroscopic grade solvent

  • Quartz fluorescence cuvettes (1 cm path length)

Procedure:

  • Instrument Setup:

    • Turn on the spectrofluorometer and allow the excitation source (e.g., Xenon lamp) to stabilize.

  • Excitation Spectrum:

    • Set the emission monochromator to the λem of the sample (if known) or the λmax from the UV-Vis spectrum.

    • Scan a range of excitation wavelengths to determine the optimal excitation wavelength (λex), which should correspond to the λmax from the absorption spectrum.

  • Emission Spectrum:

    • Set the excitation monochromator to the determined λex.

    • Scan a range of emission wavelengths, starting from a wavelength slightly longer than the excitation wavelength.

  • Quantum Yield Measurement (Relative Method):

    • Prepare a solution of the standard and the sample with an absorbance of less than 0.1 at the excitation wavelength to minimize inner filter effects. The same excitation wavelength should be used for both the standard and the sample.

    • Record the emission spectrum of the solvent blank and subtract it from the sample and standard spectra.

    • Integrate the area under the corrected emission spectra for both the standard (Astd) and the sample (Asmp).

    • Measure the absorbance of the standard (Absstd) and the sample (Abssmp) at the excitation wavelength.

    • Calculate the quantum yield of the sample (Φsmp) using the following equation:

    Φsmp = Φstd * (Asmp / Astd) * (Absstd / Abssmp) * (ηsmp2 / ηstd2)

    where Φstd is the quantum yield of the standard, and η is the refractive index of the solvent.

Quantum_Yield_Workflow cluster_prep Sample Preparation cluster_measure Spectroscopic Measurement cluster_calc Calculation Prep_Sample Prepare Sample Solution (Abs < 0.1) Measure_Abs Measure Absorbance at λex Prep_Sample->Measure_Abs Measure_Em Measure Emission Spectrum Prep_Sample->Measure_Em Prep_Standard Prepare Standard Solution (Abs < 0.1) Prep_Standard->Measure_Abs Prep_Standard->Measure_Em Calculate_QY Calculate Quantum Yield (Φf) Measure_Abs->Calculate_QY Integrate Integrate Emission Area Measure_Em->Integrate Integrate->Calculate_QY

Caption: Workflow for relative fluorescence quantum yield determination.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of benzoxazole-boron complexes. ¹H and ¹³C NMR provide information about the organic framework, while ¹¹B and ¹⁹F NMR are crucial for characterizing the boron center and any fluorine substituents.

Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

Materials:

  • Purified benzoxazole-boron complex (5-10 mg for ¹H, 10-20 mg for ¹³C)

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • NMR tubes

Procedure:

  • Sample Preparation:

    • Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

    • Transfer the solution to an NMR tube.

  • ¹H NMR:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Interpretation: Look for characteristic signals of the benzoxazole core, typically in the aromatic region (δ 7.0-8.5 ppm).[6] Protons on substituents will have distinct chemical shifts.

  • ¹³C NMR:

    • Acquire a ¹³C NMR spectrum. This may require a longer acquisition time due to the low natural abundance of ¹³C.

    • Interpretation: Identify the carbon signals of the benzoxazole backbone and any substituents. The C=N carbon of the oxazole ring is typically found around 160-170 ppm.[6]

  • ¹¹B NMR:

    • Acquire a ¹¹B NMR spectrum. This is essential for confirming the coordination state of the boron atom.

    • Interpretation: A tetracoordinate boron atom in a benzoxazole complex will typically show a broad signal in the range of δ 1-10 ppm.[7][8] Tricoordinate boron species, if present as impurities, will appear at a much lower field (δ 20-40 ppm).[9]

  • ¹⁹F NMR (for BF₂ complexes):

    • Acquire a ¹⁹F NMR spectrum.

    • Interpretation: For a BF₂ moiety, a characteristic quartet is often observed due to coupling with the ¹¹B nucleus (I = 3/2). The chemical shift is typically in the range of δ -130 to -150 ppm.[7]

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique ideal for determining the molecular weight and confirming the elemental composition of benzoxazole-boron complexes.

Instrumentation: ESI mass spectrometer (e.g., TOF, Orbitrap).

Materials:

  • Purified benzoxazole-boron complex

  • High-purity solvents (e.g., methanol, acetonitrile)

  • Volumetric flasks

  • Micropipettes

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 1-10 µg/mL) in a suitable solvent.

  • Instrument Setup:

    • Calibrate the mass spectrometer using a known standard.

    • Set the ESI source parameters (e.g., capillary voltage, gas flow rates, temperature) to optimal values for the analyte.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source.

    • Acquire the mass spectrum in the appropriate mass range.

  • Data Analysis:

    • Identify the molecular ion peak ([M+H]⁺, [M+Na]⁺, or [M]⁺).

    • For high-resolution mass spectrometry (HRMS), the exact mass can be used to determine the elemental formula of the compound, confirming its identity.

Conclusion

The spectroscopic analysis of benzoxazole-boron complexes is a critical component of their development and application. A thorough understanding of the relationship between their molecular structure and their photophysical properties, as elucidated by the techniques described in this guide, is paramount for the rational design of new materials with tailored functionalities. The detailed protocols provided herein offer a robust framework for researchers to obtain high-quality, reproducible data, thereby accelerating the advancement of this exciting class of fluorophores in diverse scientific and technological fields.

References

  • Barłóg, M., et al. (2025). Advances in Π-Conjugated Benzothiazole and Benzoxazole-Boron Complexes: Exploring Optical and Biomaterial Applications. Macromolecular Rapid Communications. [Link]

  • Barłóg, M., et al. (2025). Advances in Π-Conjugated Benzothiazole and Benzoxazole-Boron Complexes: Exploring Optical and Biomaterial Applications. Hamad Bin Khalifa University. [Link]

  • Barłóg, M., et al. (2025). Advances in Π-Conjugated Benzothiazole and Benzoxazole-Boron Complexes: Exploring Optical and Biomaterial Applications. Macromolecular Rapid Communications. [Link]

  • Barłóg, M., et al. (2025). Advances in Π-Conjugated Benzothiazole and Benzoxazole-Boron Complexes: Exploring Optical and Biomaterial Applications. ResearchGate. [Link]

  • Barłóg, M., et al. (2025). Advances in Π-Conjugated Benzothiazole and Benzoxazole-Boron Complexes: Exploring Optical and Biomaterial Applications. PubMed. [Link]

  • Ośmiałowski, B., et al. (2020). Substituted 2-Phenacylbenzoxazole Difluoroboranes: Synthesis, Structure and Properties. Molecules. [Link]

  • Jędrzejewska, B., et al. (2022). New BODIPY Dyes Based on Benzoxazole as Photosensitizers in Radical Polymerization of Acrylate Monomers. Materials. [Link]

  • The Royal Society of Chemistry. (2011). Supporting Information. The Royal Society of Chemistry. [Link]

  • Ośmiałowski, B., et al. (2020). (a) Normalized absorption (a) and fluorescence (b) spectra of 2-(4-dimethylamino)benzoylbenzoxazole difluoroborane (1) in solvents of different polarity. ResearchGate. [Link]

  • Al-Zoubi, W. (2022). Recent Advances in BODIPY Compounds: Synthetic Methods, Optical and Nonlinear Optical Properties, and Their Medical Applications. Molecules. [Link]

  • Nowak-Sliwinska, P., et al. (2025). Novel BODIPY Dyes with a Meso-Benzoxadiazole Substituent: Synthesis, Photophysical Studies, and Cytotoxic Activity Under Normoxic and Hypoxic Conditions. International Journal of Molecular Sciences. [Link]

  • Resch-Genger, U., et al. (2008). Relative and absolute determination of fluorescence quantum yields of transparent samples. Nature Protocols. [Link]

  • Alatawi, M. (2018). Synthesis and Photophysical Properties of Novel BODIPY and BOPHY Dyes. Newcastle University Theses. [Link]

  • Resch-Genger, U., et al. (2008). Fluorescence quantum yields and absorption and emission ranges of the... ResearchGate. [Link]

  • The Royal Society of Chemistry. (2021). Measurement of fluorescence quantum yields. The Royal Society of Chemistry. [Link]

  • Harriman, A. (2009). A Guide to Recording Fluorescence Quantum Yields. UCI Department of Chemistry. [Link]

  • Pavan, C., et al. (2020). Recent Approaches for Chemical Speciation and Analysis by Electrospray Ionization (ESI) Mass Spectrometry. Frontiers in Chemistry. [Link]

  • Rossini, A. J., et al. (2018). 11B{1H} D-HMQC and 11B{1H dephased} NMR of spent dehydrated BNNT. DOI. [Link]

  • Barłóg, M., et al. (2025). DFT Study of Functionalized Benzoxazole-Based D–π–A Architectures: Influence of Ionic Fragments on Optical Properties and Their Potential in OLED and Solar Cell Devices. Molecules. [Link]

  • Barłóg, M., et al. (2026). Functionalized Benzoxazole–Pyrimidine Derivatives for Deep Bioimaging: A DFT Study of Molecular Architecture and One- and Two-Photon Absorption. International Journal of Molecular Sciences. [Link]

  • Sung, C., et al. (2021). A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. Polymers. [Link]

  • Piralian, H., et al. (2024). Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterisation of Supramolecules and Coordination Compoun. ChemRxiv. [Link]

  • Costa, L. D., et al. (2021). Benzimidazole-Based N,O Boron Complexes as Deep Blue Solid-State Fluorophores. Molecules. [Link]

  • Guimarães, D. G., et al. (2023). Naphthoxazole and benzoxazole as fluorescent DNA probes – a systematic review. Biotechnology Research and Innovation Journal. [Link]

  • Imamura, Y., et al. (2018). A series of boron difluoride complexes of azinylcarbazoles: synthesis and structure–property relationships. Organic & Biomolecular Chemistry. [Link]

  • University of Liverpool. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. University of Liverpool. [Link]

  • San Diego State University. (n.d.). 11B NMR Chemical Shifts. San Diego State University. [Link]

  • McIndoe, J. S. (2019). Assigning the ESI mass spectra of organometallic and coordination compounds. Inorganica Chimica Acta. [Link]

  • University of Georgia. (n.d.). Available Boron. University of Georgia. [Link]

  • Mettler Toledo. (n.d.). Determine Boron Content in Water with UV Vis Spectroscopy. Mettler Toledo. [Link]

  • Process Insights. (2023). APPLICATION NOTE - Benzotriazole Using Fiber Optic-based, UV-VIS Spectroscopy. Process Insights. [Link]

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Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of (2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride

This guide provides essential safety and logistical protocols for the proper disposal of (2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride (CAS RN: 1224844-65-8). As a valued partner in your research, we are committ...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and logistical protocols for the proper disposal of (2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride (CAS RN: 1224844-65-8). As a valued partner in your research, we are committed to providing information that ensures safety, compliance, and scientific integrity from the benchtop to waste management. The procedures outlined herein are designed for researchers, scientists, and drug development professionals who handle this compound. Adherence to these protocols is critical for protecting laboratory personnel and the environment.

Hazard Identification: Understanding the Risks

(2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride is a reactive compound that requires careful handling throughout its lifecycle. The primary risks associated with this chemical are irritation and harm upon contact or ingestion. All handling and disposal procedures must be conducted within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).

A summary of its hazard classifications under the Globally Harmonized System (GHS) is provided below.

Hazard ClassGHS CodeStatement
Acute Toxicity, OralH302Harmful if swallowed
Skin Corrosion/IrritationH315Causes skin irritation
Serious Eye Damage/Eye IrritationH319Causes serious eye irritation
Specific target organ toxicity, single exposureH335May cause respiratory irritation
Signal Word Warning

Data sourced from publicly available Safety Data Sheets (SDS).[1]

These classifications mandate that the compound and any materials it contacts be treated as hazardous waste. At no point should this chemical or its solutions be disposed of down the drain or in regular municipal trash.[2]

The Core Principle: A Segregated Disposal Workflow

The cornerstone of safe chemical disposal is rigorous waste segregation. Mixing incompatible waste streams can lead to dangerous chemical reactions, release of toxic gases, and improper waste treatment. The following workflow diagram outlines the critical decision points for segregating waste contaminated with (2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride.

G cluster_0 Step 1: Initial Segregation cluster_1 Step 2: Containerization cluster_2 Step 3: Final Disposal Path start Waste Generation (Contaminated with C7H8BN2O3Cl) is_sharp Sharps Waste? start->is_sharp is_liquid Liquid or Solid Waste? is_sharp->is_liquid No sharps_container Puncture-Proof Sharps Container (Label as Hazardous) is_sharp->sharps_container Yes liquid_container Hazardous Liquid Waste Container (Compatible Material, Segregated) is_liquid->liquid_container Liquid solid_container Hazardous Solid Waste Container (Labeled, Sealed) is_liquid->solid_container Solid ehs_pickup Arrange for Pickup by Environmental Health & Safety (EHS) sharps_container->ehs_pickup liquid_container->ehs_pickup solid_container->ehs_pickup

Caption: Waste segregation workflow for (2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride.

Step-by-Step Disposal Protocols

All personnel handling this waste must wear the following minimum PPE:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Nitrile or neoprene gloves (double-gloving is recommended).

  • Body Protection: A fully fastened laboratory coat.

  • Footwear: Closed-toe shoes.

Protocol 3.1: Solid Waste Disposal

This protocol applies to non-sharp, solid materials contaminated with the compound, such as gloves, weighing paper, bench paper, and used absorbent pads.

  • Designate a Container: Use a dedicated, sealable container clearly labeled "Hazardous Solid Waste: (2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride".

  • Collect Waste: Place all contaminated solid materials directly into this designated container.[2]

  • Seal and Store: Once the container is full (do not overfill), securely seal it. Store in a designated satellite accumulation area as per your institution's policy, away from incompatible materials.

  • Arrange for Disposal: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup.

Protocol 3.2: Liquid Waste Disposal

This protocol applies to solutions containing the compound, including reaction mixtures, mother liquors, and rinsates from initial glassware decontamination.

  • Designate a Container: Use a dedicated, sealable, and chemically compatible waste container. For example, do not store acidic aqueous waste in a metal can. The container must be clearly labeled "Hazardous Liquid Waste: (2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride". Specify the solvent system (e.g., "in Methanol/Water").

  • Collect Waste: Carefully pour all liquid waste into the designated container inside a chemical fume hood.

  • Prohibition on Neutralization: Do not attempt to neutralize the waste in the laboratory unless it is a validated and approved procedure by your EHS department. The hydrochloride salt makes the solution acidic, and improper neutralization can generate heat or unwanted byproducts.

  • Seal and Store: Keep the container tightly capped when not in use.[3] Store in a secondary containment bin within a designated satellite accumulation area.

  • Arrange for Disposal: Contact your EHS office for pickup and disposal.

Protocol 3.3: Decontamination of Glassware and Surfaces

Proper decontamination prevents cross-contamination and ensures the safety of personnel who may handle the glassware later.

  • Initial Rinse (in a fume hood): Rinse the contaminated glassware or surface with a small amount of a suitable solvent (e.g., methanol, ethanol) that can dissolve the compound. This initial rinsate is hazardous and must be collected in your designated liquid waste container. [3]

  • Secondary Wash: Wash the glassware with soap and water.

  • Final Rinse: Rinse thoroughly with deionized water.

  • Disposal of Rinsates: After the initial hazardous rinsate is collected, subsequent soap and water rinses may be permissible for drain disposal, but only if your local regulations and EHS office approve.[4] When in doubt, collect all rinsates as hazardous waste.

Emergency Procedures: Spill Management

Accidental spills must be managed immediately and safely.

  • Small Spills (contained within a fume hood):

    • Alert personnel in the immediate area.

    • Wearing full PPE, cover the spill with a chemical absorbent pad or other inert absorbent material.

    • Carefully sweep or scoop the absorbed material into a sealable bag or container.

    • Label the container as "Hazardous Solid Waste: Spill Cleanup" and dispose of it according to Protocol 3.1.[5]

    • Wipe the spill area with a cloth dampened with a suitable solvent, followed by soap and water. Dispose of the cloth as solid hazardous waste.

  • Large Spills (or any spill outside a fume hood):

    • Evacuate: Immediately evacuate the affected area.

    • Alert: Inform your supervisor and contact your institution's EHS office or emergency response team. Provide the name of the chemical and the approximate quantity spilled.

    • Secure: Prevent entry into the area until it has been declared safe by trained emergency personnel.[2]

Regulatory Compliance and Final Word

The disposal of (2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride is governed by local and national regulations, such as those set by the Environmental Protection Agency (EPA) in the United States.[6] It is the responsibility of the individual researcher and their institution to ensure full compliance.

Your safety and the protection of our shared environment are paramount. By treating (2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride with the necessary precautions from initial handling to final disposal, you uphold the highest standards of laboratory practice. When in doubt, always consult your institution's Chemical Hygiene Plan and contact your EHS department for guidance.

References

  • (2-Aminobenzo[d]oxazol-5-yl)-boronic acid hydrochloride - NextSDS. (n.d.). Retrieved from [Link]

  • How To Safely Dispose of Boric Acid. (2025, July 16). Lab Alley. Retrieved from [Link]

  • Aminobenzoic acid (PABA) - Safety Data Sheet. (n.d.). Retrieved from [Link]

  • SAFETY DATA SHEET - 4-Aminobenzeneboronic acid hydrochloride. (2024, March 2). Fisher Scientific. Retrieved from [Link]

  • Chemical Waste Disposal Guidelines. (n.d.). Emory University. Retrieved from [Link]

Sources

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